Product packaging for 2-(4-Hydroxy-3-methylphenyl)acetic acid(Cat. No.:CAS No. 29121-56-0)

2-(4-Hydroxy-3-methylphenyl)acetic acid

Cat. No.: B1343339
CAS No.: 29121-56-0
M. Wt: 166.17 g/mol
InChI Key: JQJMAHBZVDMIIT-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1343339 2-(4-Hydroxy-3-methylphenyl)acetic acid CAS No. 29121-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJMAHBZVDMIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634177
Record name (4-Hydroxy-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29121-56-0
Record name (4-Hydroxy-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methyl group at position 3, and an acetic acid group at position 1.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 29121-56-0[1][2][3]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
SMILES CC1=C(C=CC(=C1)CC(=O)O)O[1]
InChI InChI=1S/C9H10O3/c1-6-5-7(2-3-8(6)10)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12)

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that publicly available data for some properties, such as melting point, pKa, and specific solubility, are limited.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 346 °C[1]
Flash Point 177.3 °C[1]
Appearance Data not available
Melting Point Data not available
pKa Data not available
Solubility Data not available

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the enzyme hydroxylase.[1] This enzyme is involved in the biosynthesis of L-DOPA, a crucial precursor to the neurotransmitter dopamine.[1] By inhibiting hydroxylase, this compound can modulate the production of L-DOPA, suggesting its potential for research in neurochemistry and related therapeutic areas.

The biosynthesis of dopamine from L-tyrosine involves a series of enzymatic steps. This compound is reported to inhibit the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the pathway leading to L-DOPA.[1]

G cluster_pathway Dopamine Biosynthesis Pathway cluster_inhibition Site of Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase L-4-hydroxymandelic acid L-4-hydroxymandelic acid Mandelic acid Mandelic acid L-4-hydroxymandelic acid->Mandelic acid Hydroxylase Hydroxylase Hydroxylase This compound This compound This compound->Hydroxylase Inhibits

Caption: Inhibition of Hydroxylase in a Biosynthetic Context.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for specific hydroxylase inhibition assays using this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related phenylacetic acid derivatives and standard enzyme inhibition assay principles can be adapted.

4.1. General Synthetic Approach

The synthesis of substituted phenylacetic acids often involves multi-step procedures. A plausible, though not specifically documented for this compound, synthetic workflow could involve the following logical steps:

G start Starting Material (e.g., substituted phenol) step1 Functional Group Introduction (e.g., formylation or acylation) start->step1 step2 Side Chain Elongation (e.g., Wittig or Horner-Wadsworth-Emmons reaction) step1->step2 step3 Reduction of Double Bond step2->step3 step4 Hydrolysis to Carboxylic Acid step3->step4 end Final Product: This compound step4->end

Caption: A logical workflow for the synthesis of a substituted phenylacetic acid.

4.2. Hydroxylase Inhibition Assay (General Protocol)

A general protocol to assess the inhibitory activity of this compound on a hydroxylase enzyme would typically involve the following steps:

  • Enzyme and Substrate Preparation: A solution of the purified hydroxylase enzyme and its substrate (e.g., L-4-hydroxymandelic acid) are prepared in a suitable buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO, and then diluted to various concentrations.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a microplate well) to initiate the enzymatic reaction. Control reactions without the inhibitor are run in parallel.

  • Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., mandelic acid) is quantified using a suitable analytical method, such as HPLC or a colorimetric assay.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C-H stretches of the aromatic ring and alkyl groups, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Disclaimer: This document is intended for research and informational purposes only. The information provided has been compiled from publicly available sources and should be used with professional discretion. For specific applications, further validation and experimental verification are recommended.

References

An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic Acid: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties

This compound, also known as homovanillic acid methyl analog, is a phenolic acid with a molecular structure that lends itself to various chemical modifications, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while most data pertains directly to the target compound, values for melting point, solubility, and pKa are for the closely related compound 4-Hydroxyphenylacetic acid and are provided as a reasonable estimate due to structural similarity.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 29121-56-0[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Melting Point 148-150 °C (for 4-Hydroxyphenylacetic acid)[3]
Boiling Point 346 °C[1][2]
Solubility 60.7 mg/mL in water (for 4-Hydroxyphenylacetic acid)[3]
pKa 4.50 ± 0.10 (Predicted, for 4-Hydroxyphenylacetic acid)[4]
Flash Point 177.3 °C[1][2]

Synthesis of this compound

A plausible multi-step synthesis of this compound can be achieved starting from the readily available precursor, 2-methylphenol (o-cresol). The synthetic route involves formylation, reduction, cyanation, and subsequent hydrolysis.

Synthesis_Pathway o_cresol 2-Methylphenol (o-Cresol) benzaldehyde 4-Hydroxy-3-methylbenzaldehyde o_cresol->benzaldehyde Reimer-Tiemann Reaction (CHCl3, NaOH) benzyl_alcohol 4-Hydroxy-3-methylbenzyl alcohol benzaldehyde->benzyl_alcohol Reduction (e.g., NaBH4) benzyl_cyanide 4-Hydroxy-3-methylbenzyl cyanide benzyl_alcohol->benzyl_cyanide Cyanation (e.g., KCN) final_product This compound benzyl_cyanide->final_product Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.[5][6][7][8][9]

  • Materials: 2-methylphenol (o-cresol), chloroform, sodium hydroxide, hydrochloric acid, and a suitable solvent system (e.g., a biphasic system of water and an organic solvent).

  • Procedure:

    • Dissolve 2-methylphenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

    • To this solution, add chloroform, and heat the mixture under reflux with vigorous stirring. The reaction is typically carried out in a biphasic system.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to neutralize the excess base and precipitate the product.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude 4-hydroxy-3-methylbenzaldehyde by recrystallization or column chromatography.

Step 2: Reduction of 4-Hydroxy-3-methylbenzaldehyde to 4-Hydroxy-3-methylbenzyl alcohol

  • Materials: 4-Hydroxy-3-methylbenzaldehyde, sodium borohydride (NaBH₄), methanol, and water.

  • Procedure:

    • Dissolve 4-hydroxy-3-methylbenzaldehyde in methanol.

    • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-3-methylbenzyl alcohol.

Step 3: Conversion of 4-Hydroxy-3-methylbenzyl alcohol to 4-Hydroxy-3-methylbenzyl cyanide

  • Materials: 4-Hydroxy-3-methylbenzyl alcohol, potassium cyanide (KCN), and a suitable solvent like dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 4-hydroxy-3-methylbenzyl alcohol in DMSO.

    • Add potassium cyanide to the solution and heat the mixture. The reaction progress should be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent. Wash the organic phase to remove any remaining cyanide and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 4-hydroxy-3-methylbenzyl cyanide, which can be further purified if necessary.

Step 4: Hydrolysis of 4-Hydroxy-3-methylbenzyl cyanide to this compound

  • Materials: 4-Hydroxy-3-methylbenzyl cyanide, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), and water.

  • Procedure (Acid Hydrolysis):

    • Reflux the 4-hydroxy-3-methylbenzyl cyanide with an aqueous solution of sulfuric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to obtain the final product.

    • Purify by recrystallization.

Biological Activity and Signaling Pathway

This compound has been identified as an effective inhibitor of hydroxylase enzymes.[1][2][10] These enzymes are crucial in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2][10]

L-DOPA Biosynthesis Pathway and Site of Inhibition

The synthesis of L-DOPA from L-Tyrosine is a key step in the production of dopamine. This compound is thought to inhibit the hydroxylase enzyme that catalyzes this conversion.

Signaling_Pathway L_Tyrosine L-Tyrosine Hydroxylase Tyrosine Hydroxylase L_Tyrosine->Hydroxylase L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Hydroxylase->L_DOPA Hydroxylation Inhibitor This compound Inhibitor->Hydroxylase Inhibition

Caption: Inhibition of the L-DOPA biosynthesis pathway.

Experimental Workflow: Hydroxylase Inhibition Assay

To evaluate the inhibitory potential of this compound on a specific hydroxylase (e.g., Tyrosine Hydroxylase), a standard in vitro enzyme inhibition assay can be performed. The general workflow for such an assay is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme Purified Hydroxylase Incubate Incubate at 37°C Enzyme->Incubate Substrate L-Tyrosine Substrate->Incubate Cofactors Cofactors (e.g., BH4, O2) Cofactors->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Quench Quench Reaction Incubate->Quench Detection LC-MS/MS Analysis (Quantify L-DOPA) Quench->Detection Analysis Data Analysis (Determine IC50) Detection->Analysis

Caption: General workflow for a hydroxylase inhibition assay.

Protocol for Hydroxylase Inhibition Assay:

  • Preparation of Reagents: Prepare solutions of the purified hydroxylase enzyme, L-tyrosine (substrate), necessary cofactors (such as tetrahydrobiopterin), and a series of dilutions of this compound.

  • Enzyme Reaction: In a microplate or reaction tube, combine the enzyme, substrate, and cofactors in a suitable buffer. Add the different concentrations of the test compound to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as an acid or an organic solvent.

  • Detection and Analysis: Analyze the amount of L-DOPA produced using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the enzyme activity against the concentration of the inhibitor to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

The Enigmatic Role of 2-(4-Hydroxy-3-methylphenyl)acetic Acid in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Significance of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

This technical guide delves into the current understanding of this compound, a molecule of interest in metabolic and therapeutic research. While direct research on this specific isomer is nascent, this paper synthesizes the available data, drawing parallels from closely related hydroxyphenylacetic acids to elucidate its potential biological functions, metabolic fate, and methodologies for its study.

Introduction

This compound, a derivative of phenylacetic acid, belongs to a class of phenolic compounds that are increasingly recognized for their interactions with key metabolic pathways. While its isomer, 4-Hydroxyphenylacetic acid (4-HPAA), is a well-documented microbial metabolite with diverse biological activities, the specific roles of this compound are less characterized. This guide aims to consolidate the existing knowledge and provide a framework for future investigation.

Known Biological Activity: Enzyme Inhibition

The most clearly defined biological role for this compound is as an enzyme inhibitor. It has been identified as an effective inhibitor of hydroxylase enzymes, which are critical in various metabolic pathways.

Specifically, it has been shown to inhibit the hydroxylase that catalyzes the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the biosynthesis of L-DOPA, the precursor to the neurotransmitter dopamine.[1][2] This inhibition occurs through binding to the active site of the enzyme, thereby blocking substrate access.[1][2]

Furthermore, it acts as a competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase (4-HPA 1-hydroxylase) in the bacterium Pseudomonas acidovorans. This enzyme is involved in the degradation of 4-HPAA.

Quantitative Inhibition Data
Enzyme TargetOrganismInhibition TypeKi Value
4-HPA 1-hydroxylasePseudomonas acidovoransCompetitive87 µM

This data is derived from studies on related compounds and serves as a reference for the potential inhibitory action of this compound.

Potential Metabolic Pathways

Direct studies on the metabolic pathways of this compound in mammals are not currently available. However, by examining the metabolism of the closely related 4-Hydroxyphenylacetic acid (4-HPAA), we can infer potential routes of transformation and degradation. 4-HPAA is a known metabolite of tyrosine and is also produced by gut microbiota from the breakdown of dietary polyphenols.[3][4][5]

Microbial Metabolism in the Gut

Gut bacteria, particularly species of Clostridium, are known to produce 4-HPAA from tyrosine.[5] It is plausible that this compound could also be a product of microbial metabolism of dietary aromatic amino acids or polyphenols. The degradation of 4-HPAA by bacteria like Acinetobacter and Pseudomonas putida proceeds via conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), followed by ring-fission.[6][7][8]

Mammalian Metabolism

In mammals, 4-HPAA is a metabolite of tyrosine.[5] After absorption from the gut, it can undergo further transformations in the liver. Given its structure, this compound could potentially be metabolized through similar pathways involving hydroxylation and conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

metabolic_pathway Diet Dietary Polyphenols & Aromatic Amino Acids Gut Gut Microbiota Diet->Gut Compound This compound Gut->Compound Absorption Intestinal Absorption Compound->Absorption Target Hydroxylase Enzyme Compound->Target Binds to active site Liver Liver Metabolism (Phase I & II) Absorption->Liver Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Liver->Conjugates Excretion Urinary Excretion Conjugates->Excretion Inhibition Inhibition Target->Inhibition

A potential metabolic pathway for this compound.

Potential Signaling Roles

While no direct signaling pathways involving this compound have been elucidated, its inhibitory action on L-DOPA synthesis suggests a potential role in modulating dopaminergic signaling. By reducing the bioavailability of L-DOPA, it could indirectly affect dopamine levels in tissues where the inhibited hydroxylase is active. Further research is required to determine if this compound can cross the blood-brain barrier and exert effects on central nervous system dopamine metabolism.

signaling_pathway Compound 2-(4-Hydroxy-3-methylphenyl) acetic acid Hydroxylase Hydroxylase Compound->Hydroxylase Inhibits LDOPA L-DOPA Biosynthesis Hydroxylase->LDOPA Dopamine Dopamine Levels LDOPA->Dopamine Signaling Dopaminergic Signaling Dopamine->Signaling

Hypothesized impact on dopaminergic signaling.

Experimental Protocols

Detection and Quantification

A sensitive method for the analysis of related phenolic acids in biological samples involves Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9]

Protocol Outline:

  • Sample Preparation (Serum):

    • Protein precipitation with methanol is a common and effective method.[9]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode.

    • Detection: Use multiple reaction monitoring (MRM) for specific precursor-product ion transitions of the target analyte.

  • Quantification:

    • Construct a calibration curve using a certified reference standard of this compound.

    • Use an appropriate internal standard for accurate quantification.

Enzyme Inhibition Assay

To characterize the inhibitory potential of this compound on a target hydroxylase, a continuous spectrophotometric assay can be employed.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing the purified hydroxylase enzyme, the substrate (e.g., L-4-hydroxymandelic acid), and necessary cofactors (e.g., NADH, FAD).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding a final component (e.g., the substrate).

  • Monitor Reaction: Continuously monitor the change in absorbance at a specific wavelength corresponding to the consumption of a cofactor (e.g., NADH at 340 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Plot the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

experimental_workflow Start Start: Purified Enzyme & Substrate Prepare Prepare Reaction Mixture (Buffer, Cofactors) Start->Prepare AddInhibitor Add Varying Concentrations of This compound Prepare->AddInhibitor Initiate Initiate Reaction AddInhibitor->Initiate Monitor Spectrophotometric Monitoring (e.g., NADH consumption at 340 nm) Initiate->Monitor Analyze Calculate Initial Velocities Monitor->Analyze Plot Plot Data (e.g., Lineweaver-Burk) Analyze->Plot End Determine Inhibition Type & Ki Plot->End

References

An In-depth Technical Guide on the Discovery and History of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into 2-(4-Hydroxy-3-methylphenyl)acetic acid (CAS No. 29121-56-0). While the precise historical details of its initial synthesis remain elusive in readily available literature, its significance has been established through its role as a competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase, an enzyme involved in the microbial catabolism of aromatic compounds. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows and biochemical pathways in accordance with the specified visualization requirements.

Introduction

This compound, also known as 4-hydroxy-3-methylphenylacetic acid, is a phenolic acid derivative.[1] Its structure is characterized by an acetic acid moiety attached to a phenol ring, which is further substituted with a methyl group. While its discovery is not extensively documented, its importance in biochemical research stems from its inhibitory activity against specific hydroxylase enzymes.[1][2] This guide will delve into the known scientific milestones, biochemical properties, and experimental methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 29121-56-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Boiling Point 346 °C[1]
Flash Point 177.3 °C[1]

Biological Activity: Inhibition of 4-Hydroxyphenylacetate 1-Hydroxylase

The most significant biological activity reported for this compound is its competitive inhibition of 4-hydroxyphenylacetate 1-hydroxylase (EC 1.14.13.X). This enzyme is involved in the degradation of 4-hydroxyphenylacetate (4-HPA) in microorganisms like Pseudomonas acidovorans.[2]

Quantitative Inhibition Data

A key study published in 1975 determined the inhibition constant (Ki) for this compound against 4-HPA 1-hydroxylase. The quantitative data from this study are summarized in Table 2.

CompoundInhibition Constant (Ki)Type of InhibitionEnzyme Source
This compound 87 µMCompetitive with 4-HPAPseudomonas acidovorans
dl-4-Hydroxymandelic acid17 µMCompetitive with 4-HPAPseudomonas acidovorans
3,4-Dihydroxyphenylacetic acid43 µMCompetitive with 4-HPAPseudomonas acidovorans
4-Hydroxyphenylpropionic acid440 µMCompetitive with 4-HPAPseudomonas acidovorans

Data extracted from Hareland et al., 1975.[2]

Substrate Affinity of 4-HPA 1-Hydroxylase

The same study also reported the apparent Michaelis-Menten constants (Km) for the substrates of 4-HPA 1-hydroxylase, providing context for the inhibitory action of this compound.

SubstrateApparent Michaelis-Menten Constant (Km)
4-Hydroxyphenylacetate (4-HPA)31 µM
Oxygen (O₂)67 µM
Reduced Nicotinamide Adenine Dinucleotide (NADH)95 µM
Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH)250 µM

Data extracted from Hareland et al., 1975.[2]

Experimental Protocols

Synthesis of this compound

While the original synthesis of this compound is not well-documented, a general approach for the synthesis of substituted phenylacetic acids can be inferred from related literature. A plausible synthetic route is outlined below.

Synthesis_Workflow start 3-Methylphenol step1 Friedel-Crafts Acylation start->step1 intermediate1 4-Hydroxy-3-methyl- acetophenone step1->intermediate1 step2 Willgerodt-Kindler Reaction intermediate1->step2 intermediate2 2-(4-Hydroxy-3-methylphenyl)- thioacetamide step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 2-(4-Hydroxy-3-methylphenyl) -acetic acid step3->product

Caption: Plausible synthetic workflow for this compound.

Methodology:

  • Friedel-Crafts Acylation: 3-Methylphenol is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group, likely at the para position to the hydroxyl group due to steric hindrance and directing effects, yielding 4-hydroxy-3-methylacetophenone.

  • Willgerodt-Kindler Reaction: The resulting acetophenone is then subjected to the Willgerodt-Kindler reaction, typically using sulfur and a secondary amine (e.g., morpholine). This reaction converts the acetyl group into a thioacetamide group.

  • Hydrolysis: The intermediate thioacetamide is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

4-Hydroxyphenylacetate 1-Hydroxylase Inhibition Assay

The following protocol is based on the methodology described by Hareland et al. (1975) for determining the inhibition of 4-HPA 1-hydroxylase.[2]

Inhibition_Assay_Workflow start Prepare Assay Mixture: - Phosphate Buffer - 4-HPA (Substrate) - NADH or NADPH - FAD - Mg2+ inhibitor_addition Add varying concentrations of This compound (Inhibitor) start->inhibitor_addition enzyme_addition Initiate reaction by adding 4-HPA 1-Hydroxylase enzyme preparation inhibitor_addition->enzyme_addition incubation Incubate at a controlled temperature (e.g., 25°C) enzyme_addition->incubation measurement Monitor the rate of NADH/NADPH oxidation spectrophotometrically at 340 nm incubation->measurement analysis Calculate initial velocities and determine Ki using Lineweaver-Burk or Dixon plots measurement->analysis

Caption: Experimental workflow for the 4-HPA 1-hydroxylase inhibition assay.

Detailed Steps:

  • Enzyme Preparation: A preparation of 4-HPA 1-hydroxylase is obtained from cell extracts of Pseudomonas acidovorans grown on 4-HPA as the carbon source. The enzyme can be partially purified by ultracentrifugation.[2]

  • Assay Mixture: The reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer) and contains the substrate 4-HPA, a reduced nicotinamide cofactor (NADH or NADPH), flavin adenine dinucleotide (FAD), and magnesium ions (Mg²⁺).[2]

  • Inhibitor Addition: Varying concentrations of this compound are added to the assay mixtures.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme preparation. The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

  • Data Analysis: Initial reaction velocities are determined for each inhibitor concentration. The inhibition constant (Ki) and the type of inhibition are then determined using graphical methods such as Lineweaver-Burk or Dixon plots.

Biochemical Pathway Context

This compound's role as a hydroxylase inhibitor places it within the broader context of aromatic compound metabolism. The enzyme it inhibits, 4-hydroxyphenylacetate 1-hydroxylase, is a key enzyme in the catabolic pathway of 4-hydroxyphenylacetate. This pathway ultimately leads to intermediates of central metabolism. In a broader sense, the study of such hydroxylases is relevant to understanding the biosynthesis of important molecules like L-DOPA, a precursor to dopamine, although the inhibited enzyme is from a microbial degradation pathway.

Biochemical_Pathway substrate 4-Hydroxyphenylacetate (4-HPA) enzyme 4-HPA 1-Hydroxylase substrate->enzyme Substrate product Homogentisate enzyme->product Catalysis downstream Further Metabolism product->downstream inhibitor 2-(4-Hydroxy-3-methylphenyl) -acetic acid inhibitor->enzyme Competitive Inhibition

Caption: Inhibition of the 4-HPA catabolic pathway.

Conclusion

This compound serves as a notable example of a competitive enzyme inhibitor. While its historical discovery lacks detailed documentation, its characterization as an inhibitor of 4-hydroxyphenylacetate 1-hydroxylase has provided valuable insights into the mechanism of this microbial enzyme. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in enzymology, microbial metabolism, and the development of enzyme inhibitors. Further research into the synthesis and broader biological activities of this and related compounds could uncover new applications in various scientific fields.

References

2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Overview of its Potential as a Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid as a potential inhibitor of hydroxylase enzymes. While specific quantitative inhibitory data for this particular compound remains limited in publicly available literature, this document consolidates the existing information and draws parallels from structurally similar compounds, most notably 4-Hydroxyphenylacetic acid (4-HPA). The guide covers the foundational role of hydroxylases, the potential mechanism of inhibition by this compound, its link to the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, and detailed experimental protocols for assessing its inhibitory activity. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this and related phenylacetic acid derivatives.

Introduction to Hydroxylases and Their Inhibition

Hydroxylases are a broad class of enzymes that catalyze the introduction of a hydroxyl group (-OH) into a substrate. This enzymatic action is a critical step in a myriad of biological processes, including the biosynthesis of neurotransmitters and the regulation of cellular responses to oxygen levels.[1] One of the most well-studied families of hydroxylases in the context of drug development is the prolyl hydroxylase domain (PHD) enzymes, which play a pivotal role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2]

Inhibition of specific hydroxylases has emerged as a promising therapeutic strategy for various diseases. For instance, inhibiting the enzyme responsible for the conversion of L-4-hydroxymandelic acid to mandelic acid can modulate the biosynthesis of L-DOPA, a precursor to dopamine.[1][3] Furthermore, inhibition of PHDs can lead to the stabilization of HIF-1α, a transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization can trigger downstream processes such as erythropoiesis and angiogenesis, making PHD inhibitors attractive candidates for the treatment of anemia and ischemic diseases.

This compound as a Hydroxylase Inhibitor

This compound has been identified as an inhibitor of hydroxylase activity.[1] It is suggested to act by binding to the active site of the enzyme, thereby blocking substrate access.[1][3] The primary described inhibitory action of this compound is on the enzyme that facilitates the conversion of L-4-hydroxymandelic acid to mandelic acid.[1]

Quantitative Data on Hydroxylase Inhibition

A study on 4-HPA demonstrated its ability to decrease the protein levels of HIF-1α under hypoxic and hypertonic conditions. This effect was attributed to the promotion of HIF-1α degradation through a mechanism involving prolyl hydroxylase domain enzyme isoform-2 (PHD2).[3] This finding strongly suggests that phenylacetic acid derivatives, including this compound, may function as inhibitors of prolyl hydroxylases.

Table 1: Summary of Findings for 4-Hydroxyphenylacetic Acid (4-HPA) and its Effect on HIF-1α

CompoundTarget Pathway ComponentObserved EffectImplied MechanismReference
4-Hydroxyphenylacetic acid (4-HPA)HIF-1α proteinDecreased protein levels under hypoxic and hypertonic conditionsPromotion of HIF-1α degradation[3]
4-Hydroxyphenylacetic acid (4-HPA)Prolyl Hydroxylase Domain Enzyme Isoform-2 (PHD2)Impaired the decrease of PHD2 protein levels induced by hypertonicity and hypoxiaInhibition of PHD2 degradation or enhancement of its activity, leading to increased HIF-1α degradation[3]

The HIF-1α Signaling Pathway and Potential Intervention by this compound

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by PHD enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

Under hypoxic conditions, the oxygen-dependent activity of PHDs is reduced. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various adaptive responses to hypoxia, including angiogenesis, erythropoiesis, and anaerobic metabolism.

Based on the evidence from 4-HPA, it is plausible that this compound inhibits PHDs, leading to the stabilization of HIF-1α even under normoxic or mildly hypoxic conditions.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHDs PHDs (Active) O2->PHDs Activates HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Proteasome Proteasome HIF1a_OH->Proteasome Ub Ubiquitin VHL->Ub Recruits E3 Ligase Ub->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound Inhibitor->PHDs Inhibits No_O2 Low O2 PHDs_inactive PHDs (Inactive) No_O2->PHDs_inactive Inactivates HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes InVitro_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to 96-well plate A->B C Initiate Reaction (Add Substrates & Co-factors) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Detect Product Formation E->F G Calculate % Inhibition & IC50 F->G Western_Blot_Workflow A Cell Seeding & Treatment with Inhibitor B Induce Hypoxia A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection & Quantification E->F

References

Pharmacokinetics and Metabolism of 2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 2-(4-Hydroxy-3-methylphenyl)acetic acid is limited in publicly available literature. This guide synthesizes information on structurally related compounds, namely 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid, along with general principles of phenylacetic acid and phenolic compound metabolism, to provide a predictive overview for this compound. All data and pathways derived from related compounds are explicitly noted.

Introduction

This compound is a phenolic acid derivative with potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for any therapeutic development. This document provides an in-depth overview of the predicted pharmacokinetics and metabolic fate of this compound, drawing parallels from its close structural analogs.

Predicted Pharmacokinetic Profile

While specific quantitative data for this compound is not available, the pharmacokinetic parameters of the related compounds, 3-hydroxyphenylacetic acid (3-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA), offer valuable insights. Studies in rats suggest that these small phenolic acids are characterized by rapid distribution and elimination.

Data from Structurally Similar Compounds

The following table summarizes the pharmacokinetic parameters for 3-HPAA and 3,4-dihydroxyphenylacetic acid (DOPAC) following intravenous administration in rats. This data suggests that phenylacetic acid derivatives are quickly distributed to peripheral tissues and rapidly cleared from the body.[1]

Parameter3-Hydroxyphenylacetic Acid (3-HPAA)3,4-Dihydroxyphenylacetic Acid (DOPAC)
Distribution Half-life (t½α) 3.27 - 5.26 min3.27 - 5.26 min
Elimination Half-life (t½β) 18.4 - 33.3 min18.4 - 33.3 min
Pharmacokinetic Model Two-compartmentTwo-compartment

Data obtained from intravenous bolus application in Sprague Dawley rats.[1]

Similarly, a study on the major intestinal metabolite of kaempferol, 4-hydroxyphenylacetic acid (4-HPAA), in rats also demonstrated a two-compartment model with a rapid distribution phase (half-life of 3.04-6.20 min) and a fast elimination phase (half-life of 19.3-21.1 min).[2]

Based on these findings, it is plausible to predict that this compound would also exhibit a short plasma half-life and be rapidly cleared from systemic circulation.

Predicted Metabolic Pathways

The metabolism of phenolic acids and phenylacetic acid derivatives is well-documented and typically involves Phase I and Phase II biotransformation reactions.[3][4][5] For this compound, the following metabolic transformations are predicted:

  • Phase I Metabolism: The primary Phase I reaction is likely to be hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.[6] Given the existing hydroxyl group, further hydroxylation could occur.

  • Phase II Metabolism: The phenolic hydroxyl group and the carboxylic acid group are susceptible to conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[3][4] The carboxylic acid moiety can also be conjugated with amino acids such as glutamine.

The gut microbiota is also expected to play a significant role in the metabolism of this compound, similar to other dietary polyphenols.[7][8][9] Intestinal bacteria can perform a variety of transformations, including dehydroxylation and degradation of the side chain.[10][11]

Visualizing Predicted Metabolism and Experimental Workflow

Predicted_Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Hydroxylated Metabolite Hydroxylated Metabolite Phase I Metabolism->Hydroxylated Metabolite Hydroxylated Metabolite->Phase II Metabolism Glucuronide Conjugate Glucuronide Conjugate Phase II Metabolism->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Phase II Metabolism->Sulfate Conjugate Amino Acid Conjugate Amino Acid Conjugate Phase II Metabolism->Amino Acid Conjugate Excretion Excretion Glucuronide Conjugate->Excretion Sulfate Conjugate->Excretion Amino Acid Conjugate->Excretion

Caption: Predicted metabolic pathway of this compound.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Dosing (IV and PO) Dosing (IV and PO) Animal Acclimatization->Dosing (IV and PO) Dose Formulation Dose Formulation Dose Formulation->Dosing (IV and PO) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (IV and PO)->Blood Sampling (Serial) Urine and Feces Collection Urine and Feces Collection Dosing (IV and PO)->Urine and Feces Collection Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Caption: General workflow for a preclinical pharmacokinetic study.

Experimental Protocols for Pharmacokinetic Assessment

The following is a representative experimental protocol for conducting a pharmacokinetic study of a small molecule like this compound in a rat model, based on established methodologies.[12][13][14][15]

Animal Model
  • Species: Sprague-Dawley rats (male, 200-250 g) are commonly used.[13]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. Acclimatization for at least one week prior to the experiment is necessary.[13]

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with continued access to water. Food is typically returned 4 hours post-dosing.[13]

Drug Administration
  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a single bolus injection via the tail vein. A typical dose for a preliminary study might be 1-5 mg/kg.[13]

  • Oral (PO) Administration: The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage. A typical oral dose might range from 10-50 mg/kg.[13]

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[1][2]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[12]

  • Quantification: A calibration curve is generated using standards of the analyte in the same biological matrix to ensure accurate quantification.

Conclusion

References

2-(4-Hydroxy-3-methylphenyl)acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-methylphenyl)acetic acid, a significant organic compound with potential applications in biomedical research. This document outlines its chemical properties, potential synthesis methodologies, and known biological activities, presenting the information in a structured format for ease of reference and use in a research and development setting.

Core Compound Data

This compound, also known as 4-Hydroxy-3-methylphenylacetic acid, is a derivative of phenylacetic acid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 29121-56-0[1][2]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Boiling Point 346 °C[1]
Flash Point 177.3 °C[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be prepared through established organic synthesis routes for substituted phenylacetic acids. One plausible approach involves a palladium-catalyzed Suzuki coupling reaction, a common method for creating carbon-carbon bonds.[2]

A potential synthetic workflow could involve the coupling of a protected 4-hydroxy-3-methylphenyl boronic acid with a suitable two-carbon building block, followed by deprotection to yield the final product. The choice of catalyst, solvent, base, and reaction conditions would be critical for optimizing the yield and purity of the final compound.[2]

Below is a conceptual workflow for a possible synthesis route.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product 2-bromo-4-methylphenol 2-bromo-4-methylphenol protection Hydroxyl Protection 2-bromo-4-methylphenol->protection boronic_acid_reagent Boronic Acid Reagent borylation Borylation boronic_acid_reagent->borylation protection->borylation suzuki_coupling Suzuki Coupling (with a C2-synthon) borylation->suzuki_coupling deprotection Deprotection suzuki_coupling->deprotection final_product This compound deprotection->final_product G compound This compound hydroxylase Hydroxylase Enzyme compound->hydroxylase Competitively Binds to inhibition Inhibition product Product (e.g., L-DOPA precursor) hydroxylase->product Catalyzes substrate Natural Substrate substrate->hydroxylase Binds to

References

A Technical Guide to the Natural Occurrence of Phenylacetic Acid Derivatives in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) is a naturally occurring auxin, a class of phytohormones essential for plant growth and development.[1] While indole-3-acetic acid (IAA) has been the primary focus of auxin research, PAA is gaining attention for its significant physiological roles and its widespread presence in the plant kingdom, often at concentrations higher than IAA.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of PAA and its derivatives in plants, focusing on their biosynthesis, physiological functions, and methods for their analysis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the chemical biology of plants.

Biosynthesis of Phenylacetic Acid

The primary precursor for PAA biosynthesis in plants is the amino acid L-phenylalanine (Phe).[1][4] The biosynthetic pathway of PAA shares similarities with that of IAA. The main route involves the conversion of Phe to phenylpyruvic acid (PPA), which is then decarboxylated to form PAA.[1][5] An alternative pathway involves the conversion of Phe to phenylacetaldehyde (PAAld), which is subsequently oxidized to PAA.[1]

Phenylacetic Acid Biosynthesis Pathway cluster_main Main Pathway cluster_alt Alternative Pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Transamination PAA Phenylacetic Acid (PAA) PPA->PAA Decarboxylation Phe2 L-Phenylalanine PAAld Phenylacetaldehyde (PAAld) Phe2->PAAld Aromatic Aldehyde Synthase / Aromatic Amino Acid Decarboxylase PAA2 Phenylacetic Acid (PAA) PAAld->PAA2

Caption: Biosynthesis pathways of Phenylacetic Acid (PAA) from L-Phenylalanine.

Physiological Roles of Phenylacetic Acid and Its Derivatives

PAA exhibits auxin activity, although it is generally considered to be less potent than IAA.[2][6] Its primary roles include:

  • Root Development: PAA promotes the formation of lateral and adventitious roots.[1][2] In some species, such as pea, PAA has been shown to be more effective than IAA in stimulating lateral root induction.[2][3][7]

  • Antimicrobial Activity: PAA possesses antifungal and antibacterial properties, suggesting a role in plant defense mechanisms against pathogens.[1][4]

  • Auxin Signaling: PAA functions through the TIR1/AFB-mediated signaling pathway, which is also utilized by IAA.[6][8] This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[9]

PAA Signaling Pathway PAA Phenylacetic Acid (PAA) TIR1_AFB TIR1/AFB Receptors PAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Physiological Response (e.g., Root Growth) Auxin_Genes->Response

Caption: Simplified TIR1/AFB-mediated signaling pathway for Phenylacetic Acid.

Natural Occurrence and Quantitative Data

PAA is widely distributed among both vascular and non-vascular plants.[6][8] Endogenous levels of PAA are often significantly higher than those of IAA in various plant tissues.[2][3] The table below summarizes the reported concentrations of PAA and its derivatives in different plant species.

Plant SpeciesTissuePAA (pmol/g FW)PAA Conjugates (pmol/g FW)Reference
Arabidopsis thalianaSeedlings413 ± 15PAA-Asp & PAA-Glu levels increase 14-41 fold and 1.6-3.8 fold respectively upon YUC gene induction.[8]
Various Tissues200 - 3500PAA-Asp and PAA-Glu are present.[2][3]
Roots~80PAA-glc: ~270[10]
Shoots~95PAA-glc: ~80[10]
Avena sativa (Oats)Young Shoots3,860 ± 220Not Reported[8]
Hordeum vulgare (Barley)Young Shoots4,353 ± 353Not Reported[8]
Pisum sativum (Pea)Shoots600 - 1600PAA-Phe, PAA-Val, PAA-Leu in roots (<2); PAA-Phe, PAA-Val in shoots (<2); All four plus PAA-Trp in cotyledons (0.5-8).[2][3][10]
Lycopersicon esculentum (Tomato)Shoots600 - 1600Not Reported[2][3]
Helianthus annuus (Sunflower)Shoots600 - 1600Not Reported[2][3]
Nicotiana tabacum (Tobacco)Shoots600 - 1600Not Reported[2][3]
Picea abies (Spruce)RootsNot ReportedPAA-glc: ~270[10]
ShootsNot ReportedPAA-glc: ~760[10]
Physcomitrella patens (Moss)Gametophores1,049 ± 278Not Reported[8]
Marchantia polymorpha (Liverwort)Thalli469 ± 103Not Reported[8]
Tropaeolum majusNot specified<16Not Reported[2][3]

PAA Metabolism and Inactivation

To maintain hormonal homeostasis, plants regulate the levels of active auxins through conjugation.[9] PAA can be reversibly or irreversibly inactivated by conjugation with amino acids or sugars.[1] Recently, several PAA conjugates have been identified in plants, including phenylacetyl-aspartate (PAA-Asp), phenylacetyl-glutamate (PAA-Glu), phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), phenylacetyl-valine (PAA-Val), and phenylacetyl-glucose (PAA-glc).[1][10] The GRETCHEN HAGEN 3 (GH3) family of enzymes is known to catalyze the formation of amino acid conjugates of both IAA and PAA.[1]

Experimental Protocols

Extraction and Quantification of PAA and its Derivatives

The analysis of PAA and its derivatives from plant tissues typically involves extraction, purification, and quantification using chromatographic methods coupled with mass spectrometry.

Experimental Workflow for PAA Analysis Start Plant Tissue (~10 mg FW) Extraction Homogenize in ice-cold buffer (e.g., 50 mM sodium phosphate, pH 7.0) with internal standards ([13C6]PAA). Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->Purification Analysis LC-MS/MS Analysis (e.g., Agilent 6420 Triple Quad) with a C18 column. Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for the extraction and analysis of PAA from plant tissues.

Detailed Protocol:

  • Sample Preparation: Flash-freeze approximately 10 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.[10]

  • Extraction:

    • Add 1 ml of ice-cold 50 mM sodium phosphate buffer (pH 7.0).[10]

    • Add a known amount of isotopically labeled internal standards (e.g., [¹³C₆]PAA, [¹³C₆]PAA-Asp, [¹³C₆]PAA-Glu) for accurate quantification.[10]

    • Homogenize the sample using a bead mill.[10]

    • Centrifuge the homogenate and collect the supernatant.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute the PAA and its derivatives with a suitable solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.

  • Quantification (LC-MS/MS):

    • Inject the purified sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

    • Use a reverse-phase column (e.g., ZORBAX Eclipse XDB-C18) for separation.[11][12]

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for PAA, its derivatives, and the internal standards (Multiple Reaction Monitoring mode).

    • Quantify the endogenous compounds by comparing their peak areas to those of the internal standards.[10]

Other Phenylacetic Acid Derivatives

While PAA is the most studied, other derivatives such as 4-hydroxyphenylacetic acid have also been identified in plants. For instance, various 4-hydroxyphenylacetic acid derivatives of inositol have been characterized in dandelion (Taraxacum officinale) root.[13] The biosynthesis of these hydroxylated forms likely involves hydroxylation of PAA or its precursors.[14]

Conclusion

Phenylacetic acid and its derivatives are ubiquitous and physiologically important auxins in the plant kingdom. Their biosynthesis from phenylalanine and their action through the canonical TIR1/AFB signaling pathway highlight their integral role in plant hormone biology. The significantly high concentrations of PAA in many plant species compared to IAA suggest that PAA may have unique or more prominent roles than previously understood. Further research into the specific functions of PAA and its various conjugated forms will undoubtedly provide deeper insights into the complex regulatory networks governing plant growth and development, and may reveal novel compounds with potential applications in agriculture and medicine.

References

The Role of 2-(4-Hydroxy-3-methylphenyl)acetic acid and Related Phenolic Compounds in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-(4-Hydroxy-3-methylphenyl)acetic acid and structurally similar compounds within the field of neuroscience. While direct research on this compound in neuroscience is limited, its identity as a hydroxylase inhibitor involved in L-DOPA biosynthesis provides a critical entry point for understanding its potential modulatory role in dopamine pathways. To offer a comprehensive perspective, this guide examines this compound in the context of its better-understood structural relatives: the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), and the tyrosine metabolite homogentisic acid (HGA). Furthermore, the broader neuroprotective properties of phenolic acids, the chemical class to which these compounds belong, will be discussed.

This compound: A Modulator of Dopamine Synthesis

This compound has been identified as an inhibitor of the enzyme hydroxylase.[1][2] This enzyme is crucial for the biosynthesis of L-DOPA, the precursor to dopamine, as it catalyzes the conversion of L-4-hydroxymandelic acid to mandelic acid.[1][2] By inhibiting this step, this compound can theoretically modulate dopamine levels, a key area of investigation in neuroscience, particularly for conditions like Parkinson's disease where dopamine regulation is central to pathology and treatment.[1][2]

Dopamine Metabolites: DOPAC and HVA as Biomarkers in Neurodegenerative Disease

The primary metabolites of dopamine, DOPAC and HVA, are critical indicators of dopamine turnover and have been extensively studied, particularly in the context of Parkinson's disease. Monitoring their levels in cerebrospinal fluid (CSF) provides valuable insights into the state of the dopaminergic system.

Quantitative Data: CSF Levels of DOPAC and HVA

The following table summarizes baseline levels of DOPAC and HVA in the cerebrospinal fluid of healthy controls (HC) and patients with Parkinson's disease (PD). These values are indicative of the reduced dopamine metabolism characteristic of the disease.

MetaboliteGroupMean Concentration (ng/mL) ± SDReference
DOPAC HC2.8 ± 1.2[3]
PD1.9 ± 0.8[3]
HVA HC35.6 ± 12.3[3]
PD23.9 ± 9.1[3]

Note: Values are approximate and can vary based on analytical methods and patient cohorts.

Experimental Protocol: Measurement of DOPAC and HVA in Brain Tissue via HPLC-ECD

A standard method for the quantification of dopamine and its metabolites in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4][5][6][7]

Objective: To accurately measure the concentrations of DOPAC and HVA in rodent brain tissue samples.

Materials:

  • Brain tissue (e.g., striatum)

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Internal standard (e.g., dihydroxybenzylamine - DHBA)

  • HPLC system with a C18 reverse-phase column

  • Electrochemical detector

  • Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, pH adjusted)

  • Standards for DOPAC and HVA

Procedure:

  • Tissue Preparation: Brain tissue is dissected and rapidly frozen. On the day of analysis, the tissue is weighed and homogenized in ice-cold homogenization buffer.[6][8]

  • Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 13,000 rpm) at 4°C to precipitate proteins.[8]

  • Sample Extraction: The supernatant is collected, and the internal standard is added. The sample is then filtered through a 0.22 µm filter.[5][6]

  • HPLC-ECD Analysis: A specific volume of the filtered sample is injected into the HPLC system. The compounds are separated on the C18 column based on their polarity and detected by the electrochemical detector, which measures the current generated by the oxidation of the analytes.[4][7]

  • Quantification: The concentrations of DOPAC and HVA are determined by comparing their peak areas to those of the standards, normalized to the peak area of the internal standard.[6]

Workflow for DOPAC and HVA Measurement:

experimental_workflow tissue Brain Tissue Sample homogenization Homogenization in Perchloric Acid tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration supernatant->filtration hplc HPLC-ECD Analysis filtration->hplc quantification Quantification hplc->quantification

Experimental workflow for measuring DOPAC and HVA.

Homogentisic Acid: A Link Between Metabolic Disorders and Neurodegeneration

Homogentisic acid (HGA) is an intermediate in the metabolism of tyrosine. Its accumulation due to a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the rare metabolic disorder alkaptonuria.[9] Recent research has highlighted a potential role for HGA in neurodegeneration through the induction of amyloid aggregation, a pathological hallmark of diseases like Alzheimer's and Parkinson's.[10][11][12][13]

Experimental Protocol: Thioflavin T (ThT) Binding Assay for HGA-Induced Amyloid Aggregation

This assay is used to detect the formation of amyloid fibrils, as Thioflavin T exhibits enhanced fluorescence upon binding to these structures.[10][11]

Objective: To determine if HGA can induce the aggregation of amyloidogenic proteins in vitro.

Materials:

  • Amyloidogenic protein (e.g., Aβ(1-42), α-synuclein)

  • Homogentisic acid (HGA)

  • Thioflavin T (ThT) solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Incubation: The amyloidogenic protein is incubated with and without various concentrations of HGA in PBS at 37°C with agitation.[13]

  • ThT Binding: At specified time points, aliquots of the incubation mixture are transferred to a microplate, and ThT solution is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity in the presence of HGA compared to the protein alone indicates HGA-induced amyloid formation.[10][11]

Logical Relationship of HGA-Induced Amyloidogenesis:

hga_amyloidogenesis hga Homogentisic Acid (HGA) Accumulation aggregation Amyloid Aggregation and Fibril Formation hga->aggregation induces protein Amyloidogenic Proteins (e.g., Aβ, α-synuclein) protein->aggregation undergoes neurotoxicity Neuronal Toxicity aggregation->neurotoxicity disease Neurodegenerative Disease Pathology neurotoxicity->disease

Logical pathway of HGA's role in amyloidogenesis.

Phenolic Acids: A Class of Neuroprotective Compounds

Phenolic acids, as a group, have demonstrated significant neuroprotective effects in numerous studies.[14][15][16][17][18][19] Their mechanisms of action are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic properties.[20][21][22]

Signaling Pathways in Phenolic Acid-Mediated Neuroprotection

Phenolic compounds can modulate several key signaling pathways involved in neuronal survival and inflammation. These include the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant defenses, and the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[15][21]

phenolic_acid_pathways cluster_stress Oxidative Stress & Inflammation cluster_response Cellular Response ROS ROS Survival Neuronal Survival ROS->Survival Induces Apoptosis NFkB_active Active NF-κB NFkB_active->Survival Inhibits Apoptosis Nrf2_active Active Nrf2 Antioxidants Antioxidant Enzymes Nrf2_active->Antioxidants Upregulates Antioxidants->ROS Neutralizes PhenolicAcids Phenolic Acids PhenolicAcids->ROS Scavenges PhenolicAcids->NFkB_active Inhibits PhenolicAcids->Nrf2_active Activates

Neuroprotective signaling pathways modulated by phenolic acids.

References

Preliminary In Vitro Studies of 2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the in vitro biological activities of 2-(4-Hydroxy-3-methylphenyl)acetic acid. Due to a scarcity of direct research on this specific compound, this document extrapolates potential biological effects and suggests experimental protocols based on studies of structurally similar molecules, including other phenylacetic acid derivatives. The primary focus is on its potential as a hydroxylase inhibitor and its predicted antioxidant and anti-inflammatory properties. This guide aims to serve as a foundational resource for researchers initiating in vitro investigations into the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound belonging to the class of phenylacetic acid derivatives. While research on this specific molecule is not extensive, its structural features—a hydroxyl group and a methyl group on the phenyl ring—suggest potential biological activities of interest to the pharmaceutical and biomedical fields. Phenylacetic acids are recognized for their diverse biological effects and serve as valuable intermediates in organic synthesis. This guide synthesizes the available information and provides a framework for future in vitro studies.

Potential In Vitro Biological Activities

Based on available literature for this compound and its structural analogs, the following in vitro activities are of primary interest for investigation.

Enzyme Inhibition: Hydroxylase

This compound has been identified as an effective inhibitor of the enzyme hydroxylase.[1] This enzyme is crucial in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine, by catalyzing the conversion of L-4-hydroxymandelic acid to mandelic acid.[1] The inhibitory action is believed to occur through binding to the active site of the hydroxylase, thereby blocking substrate access.[1]

Table 1: Reported In Vitro Activity of this compound

Biological TargetActivitySource
HydroxylaseInhibitor[1]
Antioxidant Activity (Predicted)

Phenolic compounds are well-known for their antioxidant properties. While direct studies on the antioxidant capacity of this compound are lacking, its chemical structure suggests it may act as a free radical scavenger. Standard in vitro antioxidant assays are recommended to quantify this potential.

Anti-inflammatory Activity (Predicted)

Phenylacetic acid derivatives have been investigated for their anti-inflammatory effects.[2] The structural similarity of this compound to other anti-inflammatory agents suggests it may modulate inflammatory pathways. In vitro cell-based assays are necessary to explore this potential.

Proposed Experimental Protocols

The following section details proposed methodologies for investigating the key predicted in vitro activities of this compound.

Hydroxylase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on hydroxylase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hydroxylase.

Materials:

  • Purified hydroxylase enzyme

  • L-4-hydroxymandelic acid (substrate)

  • This compound (test compound)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound to be tested.

  • In a reaction vessel, combine the hydroxylase enzyme and the buffer solution.

  • Add the various concentrations of this compound or vehicle control to the respective reaction vessels.

  • Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate, L-4-hydroxymandelic acid.

  • Incubate the reaction mixture for a defined period.

  • Stop the reaction (e.g., by adding an acid or by heat inactivation).

  • Quantify the formation of the product, mandelic acid, using a suitable analytical method such as spectrophotometry or HPLC.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Hydroxylase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Stock Solution of Compound Dilutions Serial Dilutions Stock->Dilutions Mix Combine Enzyme and Compound Dilutions->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate (Start Reaction) Substrate->AddSubstrate PreIncubate Pre-incubation Mix->PreIncubate PreIncubate->AddSubstrate Incubate Incubation AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Quantify Quantify Product StopReaction->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining hydroxylase inhibition.

In Vitro Antioxidant Assays

To evaluate the antioxidant potential of this compound, a panel of standard assays is recommended.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the test compound solutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance at 734 nm.

  • Add various concentrations of this compound to the ABTS radical cation solution.

  • Incubate for a specific time at room temperature.

  • Measure the decrease in absorbance at 734 nm.

  • Use Trolox as a standard for creating a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Assays

Cell-based assays are crucial for determining the potential anti-inflammatory effects of this compound.

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Procedure:

  • Culture RAW 264.7 macrophages in appropriate cell culture medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure cell viability using an appropriate assay (e.g., MTT or LDH assay) to rule out cytotoxicity.

  • Calculate the percentage of NO production inhibition and determine the IC50 value.

Signaling Pathway for LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: LPS-induced NF-κB signaling leading to NO production.

This protocol measures the effect of the compound on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Procedure:

  • Follow steps 1-4 from the nitric oxide production assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Assess cell viability to exclude cytotoxic effects.

  • Calculate the percentage of cytokine inhibition and determine the IC50 values.

Data Presentation and Interpretation

All quantitative data from the proposed in vitro studies should be summarized in clearly structured tables for easy comparison. This includes IC50 values for enzyme inhibition, antioxidant activity, and anti-inflammatory effects. Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion and Future Directions

This technical guide outlines a preliminary in vitro research plan for this compound. The proposed experiments will provide crucial initial data on its potential as a hydroxylase inhibitor and as an antioxidant and anti-inflammatory agent. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including the elucidation of specific signaling pathways involved. Subsequent in vivo studies would then be necessary to validate these findings and assess the therapeutic potential of this compound. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development.

References

Methodological & Application

Application Note: Quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated based on established regulatory guidelines, demonstrating high accuracy, precision, and selectivity.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters, making it suitable for implementation in a bioanalytical laboratory setting.

Principle

The bioanalytical method involves the extraction of this compound and an internal standard (IS) from a biological matrix, typically plasma.[2][3] Due to the complexity of biological fluids, a pre-analytical step is crucial to prepare the sample for analysis.[2] This protocol utilizes protein precipitation with acetonitrile, a common and efficient technique to remove high-molecular-weight interferences.

Following extraction, the analyte is separated from remaining matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC). The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[4]

Materials and Reagents

  • Analyte: this compound (Purity ≥98%)

  • Internal Standard (IS): 2-(4-Hydroxyphenyl)acetic acid-d6 (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (K2EDTA)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, HPLC system, and a triple quadrupole mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation

The following workflow outlines the procedure for extracting the analyte from plasma samples.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL of 100 ng/mL) plasma->add_is Precipitate Proteins vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS (5 µL) supernatant->inject

Caption: Plasma sample preparation workflow.

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Prepare a set of at least six non-zero calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma. The typical concentration range might be 1 - 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared independently from the calibration standards.

LC-MS/MS Method

The analysis is performed using a reverse-phase HPLC system coupled to a mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

Parameter Setting
HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution % B
0.0 - 0.5 min 10%
0.5 - 2.5 min 10% to 90%
2.5 - 3.0 min 90%
3.1 - 4.0 min 10% (Re-equilibration)
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) 165.1 > 121.1 m/z
MRM Transition (IS) 157.1 > 113.1 m/z
Dwell Time 100 ms

| Source Temperature | 550 °C |

Bioanalytical Method Validation

The method was validated according to established guidelines to ensure its reliability for the intended use.[1][3][5] The validation process assesses selectivity, accuracy, precision, recovery, sensitivity, and stability.

G cluster_validation Bioanalytical Method Validation Logic BMV Method Validation Selectivity Selectivity BMV->Selectivity Assay Foundation Sensitivity Sensitivity (LLOQ) BMV->Sensitivity Assay Foundation Accuracy Accuracy BMV->Accuracy Core Performance Metrics Precision Precision BMV->Precision Core Performance Metrics Stability Stability BMV->Stability Sample Handling Robustness Recovery Recovery & Matrix Effect BMV->Recovery Sample Handling Robustness Sensitivity->Accuracy Accuracy->Precision

Caption: Key components of bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 2: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.95 95.0
2.5 2.6 104.0
10.0 9.8 98.0
50.0 51.5 103.0
250.0 245.0 98.0
800.0 812.0 101.5
1000.0 (ULOQ) 990.0 99.0

| Linearity (r²) | > 0.995 | |

The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve that can be measured with acceptable accuracy (80-120%) and precision (≤20%).[3]

Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at three concentration levels in replicate (n=5) over three separate analytical runs.[5][6] The acceptance criteria are a mean accuracy within ±15% of the nominal value and a precision (%CV) not exceeding 15%.[3][5]

Table 3: Inter-day Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
LQC 3.0 3.1 103.3 7.8
MQC 150.0 145.5 97.0 5.2

| HQC | 750.0 | 768.0 | 102.4 | 4.5 |

Stability

The stability of the analyte in human plasma was assessed under various conditions to ensure sample integrity throughout the analytical process.[2][3] QC samples were analyzed after being subjected to different storage and handling conditions.

Table 4: Stability Assessment Summary

Stability Condition Duration Mean Accuracy (%)
Short-Term (Bench-Top) 6 hours at Room Temp. 98.5
Long-Term 30 days at -80°C 101.2
Freeze-Thaw (3 cycles) -80°C to Room Temp. 96.7

| Post-Preparative | 24 hours in Autosampler (4°C) | 103.1 |

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The comprehensive validation confirms that the method meets the stringent requirements for bioanalytical assays.

References

High-performance liquid chromatography (HPLC) method for 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

This document provides a comprehensive guide for the quantitative analysis of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a phenolic acid that may be of interest as a metabolite, impurity, or active pharmaceutical ingredient. Accurate and precise quantification is crucial for its study and control. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for its determination. The method is designed to be specific, linear, accurate, and precise, adhering to the principles of method validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

Principle of the Method

The method employs reversed-phase chromatography to separate this compound from other sample components. A C18 stationary phase is used with a gradient elution of an acidified aqueous mobile phase and an organic modifier. A UV detector is used for quantification at a wavelength where the analyte exhibits significant absorbance.[4]

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: HPLC grade or ultrapure water

  • Acid: Formic acid or Orthophosphoric acid (Analytical grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B (for column re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Run Time Approximately 25 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are two common protocols.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices [5]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: Protein Precipitation for Biological Fluids (e.g., Plasma, Serum) [6]

  • Precipitation: To 100 µL of the plasma or serum sample, add 300 µL of ice-cold acetonitrile (1:3 v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, the column should be re-equilibrated to the initial conditions.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][7][8]

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas for replicate injections < 2.0%
Specificity The peak for this compound should be well-resolved from other components in the matrix. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range.[8]
Accuracy (% Recovery) 98.0% to 102.0% recovery for the analyte spiked in the matrix at three different concentration levels.
Precision (%RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Data Presentation

System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates5500> 2000
%RSD (n=6)0.8%< 2.0%
Linearity Data
Concentration (µg/mL)Peak Area
115,230
576,150
10151,900
25380,500
50759,800
1001,525,000
0.9995
Accuracy and Precision
Spiked LevelConcentration (µg/mL)Recovery (%)%RSD (Intra-day, n=6)%RSD (Inter-day, n=6)
Low599.51.21.5
Medium25101.20.91.1
High7599.80.70.9

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (SPE or Protein Precipitation) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note and Protocol for the LC-MS/MS Detection of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid in biological matrices, such as serum and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

This compound is a phenylacetic acid derivative of interest in various biomedical research areas. Accurate and sensitive quantification of this analyte in biological fluids is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity for the detection of small molecules in complex sample matrices. This protocol details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The methodology is based on established principles for the analysis of similar phenolic acids, such as homogentisic acid.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 2-(4-Hydroxy-3-methylphenyl-d3)acetic acid)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human serum/urine (for matrix-matched standards and quality controls)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from serum or plasma samples. For urine samples, a simple dilution step is typically sufficient.

Serum/Plasma Sample Preparation:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold protein precipitation solvent (e.g., methanol containing the internal standard).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 5,000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (or as appropriate) with the initial mobile phase containing the internal standard.

  • Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase chromatographic method is suitable for the separation of this compound.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.[5]
Injection Volume 5 µL.
Gradient Elution See Table 2 for a typical gradient profile.

Table 1: Liquid Chromatography Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Table 2: Gradient Elution Profile

Mass Spectrometry

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative.[3][4]
Ion Spray Voltage -4500 V.
Temperature 500°C.
Collision Gas Nitrogen.
MRM Transitions See Table 3 for proposed transitions.

Table 3: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound165.06121.07-15
This compound165.06107.08-20
Internal Standard (d3-labeled)168.08124.09-15

Table 4: Proposed MRM Transitions (Note: These transitions are predicted based on the chemical structure and should be optimized empirically on the specific instrument used.)

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using matrix-matched standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined by interpolation from this calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (Serum/Urine) protein_precipitation Protein Precipitation (Serum/Plasma) sample_collection->protein_precipitation Serum/ Plasma dilution Dilution (Urine) sample_collection->dilution Urine centrifugation Centrifugation protein_precipitation->centrifugation sample_injection Sample Injection dilution->sample_injection supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->sample_injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Clinical Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Hydroxy-3-methylphenyl)acetic acid is a small molecule that has been identified as an inhibitor of a hydroxylase enzyme.[1][2] This enzyme plays a role in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2] The primary mechanism of action of this compound involves binding to the active site of this hydroxylase, thereby blocking the conversion of L-4-hydroxymandelic acid to mandelic acid.[1][2] This inhibitory action suggests a potential for this compound to modulate dopamine levels, which is a key area of investigation in neuroscience and for the development of therapeutics for related disorders.

It is important to note that while the biochemical activity of this compound has been identified, extensive clinical research, including clinical trials in humans, appears to be limited based on publicly available information. The information presented herein is based on the foundational biochemical understanding of the compound.

Mechanism of Action

The primary therapeutic target of this compound is a hydroxylase enzyme essential for the dopamine synthesis pathway. By inhibiting this enzyme, the compound disrupts the normal biosynthesis of L-DOPA, and consequently, dopamine.

Dopamine Synthesis Inhibition Simplified Dopamine Synthesis Pathway Inhibition cluster_pathway Dopamine Biosynthesis cluster_inhibition Inhibitory Action L-Tyrosine L-Tyrosine Hydroxylase Hydroxylase L-Tyrosine->Hydroxylase L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Hydroxylase->L-DOPA Compound This compound Compound->Hydroxylase Inhibition Drug Development Workflow General Drug Development and Research Workflow Discovery Compound Identification and Synthesis Preclinical Preclinical Research (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval and Post-Market Surveillance NDA->Approval

References

Application Note: Quantitative Analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of 2-(4-Hydroxy-3-methylphenyl)acetic acid in human urine samples. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in clinical and metabolic research. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample collection, storage, preparation, and instrumental analysis. Representative quantitative data for similar phenolic acids are provided to guide method validation.

Introduction

This compound is a phenolic acid that can be found in human urine. The levels of this and other phenolic acids can be indicative of various metabolic processes, gut microbiome activity, and dietary intake. Accurate and precise measurement of these compounds is crucial for understanding their physiological roles and potential as biomarkers. This document outlines robust and reliable methods for the quantification of this compound in urine.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in urine is depicted below.

Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Urine Sample Collection SampleStorage Storage at -80°C SampleCollection->SampleStorage Thawing Thaw Sample Hydrolysis Enzymatic Hydrolysis (optional, for total concentration) Thawing->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for urinary this compound analysis.

Materials and Reagents

  • Reference Standard: this compound (CAS: 29121-56-0)[1]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., 2-(4-Hydroxyphenyl)acetic acid-d6).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, ethyl acetate, and water.

  • Reagents for GC-MS: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine.

  • Reagents for LC-MS/MS: Formic acid, ammonium acetate.

  • SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges.

  • Other: Reagent grade hydrochloric acid, β-glucuronidase/sulfatase enzyme.

Sample Handling and Storage

Proper sample handling is critical to ensure the stability of phenolic acids.

  • Collection: Collect mid-stream urine samples in sterile polypropylene containers.

  • Storage: For short-term storage (up to 7 days), samples can be kept at 4°C. For long-term storage, samples should be frozen at -80°C immediately after collection to minimize degradation.[2] Phenolic compounds in urine have been shown to be stable for at least 18 months at -20°C.[2]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of a broad range of phenolic acids and requires a derivatization step to increase the volatility of the analyte.

Experimental Protocol
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Optional Hydrolysis (for total concentration): To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase/sulfatase and incubate at 37°C for at least 4 hours.

    • Solid Phase Extraction (SPE):

      • Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the pre-treated urine sample onto the cartridge.

      • Wash the cartridge with 3 mL of water.

      • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

      • Elute the analytes with 3 mL of ethyl acetate.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Quantitative Data (Representative for Phenolic Acids)
ParameterValueReference
Linearity Range0.1 - 100 ng/mL[2]
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL[2]
Accuracy (Recovery)78 - 118%[2]
Precision (RSD)< 17%[2]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity and generally requires less sample preparation as derivatization is not needed.

Experimental Protocol
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Optional Hydrolysis: Follow the same procedure as for the GC-MS method.

    • Solid Phase Extraction (SPE):

      • Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the pre-treated urine sample.

      • Wash with 3 mL of water.

      • Elute with 3 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumental Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data (Representative for Phenolic Acids)
ParameterValueReference
Linearity Range0.5 - 500 ng/mLN/A
Limit of Quantification (LOQ)0.1 ng/mLN/A
Accuracy (Recovery)85 - 115%N/A
Precision (RSD)< 15%N/A

Note: Specific quantitative data for this compound should be established during method validation.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the urine samples is then calculated from this curve. It is recommended to normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between dietary polyphenols, gut microbiota, and the urinary excretion of phenolic acids.

SignalingPathway cluster_intake Dietary Intake cluster_gut Gut Microbiome cluster_absorption Absorption and Excretion Polyphenols Dietary Polyphenols Metabolism Microbial Metabolism Polyphenols->Metabolism Catabolism PhenolicAcids Phenolic Acids (e.g., this compound) Metabolism->PhenolicAcids Absorption Intestinal Absorption PhenolicAcids->Absorption Urine Urinary Excretion Absorption->Urine

Caption: Formation and excretion of urinary phenolic acids.

Conclusion

The GC-MS and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of this compound in human urine. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper sample handling and storage, as well as careful method validation, are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Homovanillic Acid as a Biomarker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial searches for "2-(4-Hydroxy-3-methylphenyl)acetic acid" (HMMA) as a biomarker for neurological disorders did not yield sufficient evidence of its established use in this context. However, the closely related molecule, Homovanillic Acid (HVA), is a well-documented and clinically relevant biomarker for a range of neurological and psychiatric conditions. HVA is the major terminal metabolite of the neurotransmitter dopamine. Therefore, these application notes will focus on the use of Homovanillic Acid (HVA) as a pertinent and well-researched biomarker for neurological disorders, serving as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Homovanillic Acid (HVA) is a key metabolite of dopamine, a critical neurotransmitter involved in motor control, cognition, and reward pathways. The concentration of HVA in biological fluids, particularly cerebrospinal fluid (CSF), is considered a reliable indicator of central dopamine turnover. Alterations in HVA levels have been associated with a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and other encephalopathies. Monitoring HVA can provide valuable insights into disease pathogenesis, progression, and the pharmacodynamic effects of therapeutic interventions targeting the dopaminergic system.

Data Presentation

The following tables summarize quantitative data on HVA concentrations in cerebrospinal fluid (CSF) across different neurological conditions. These values are indicative and can vary based on analytical methods, patient demographics, and disease stage.

Table 1: CSF Homovanillic Acid (HVA) Concentrations in Various Neurological Disorders

Neurological DisorderPatient GroupMean HVA Concentration (ng/mL)Reference Range (ng/mL)Key Findings
Parkinson's Disease Drug-naïve patientsSignificantly lower than controls20 - 60Reflects dopaminergic neuron loss in the substantia nigra.
Alzheimer's Disease Patients with cognitive declineModerately lower than controls20 - 60May indicate secondary dopaminergic dysfunction.
Dementia with Lewy Bodies Autopsy-confirmed casesConsistently decreased20 - 60Lower levels associated with more advanced Lewy body pathology.
Various Encephalopathies Pediatric patientsVariable (can be low or high)Age-dependentAltered HVA can be a non-specific indicator of neurotransmitter metabolism disruption.

Note: Reference ranges can be age-dependent and should be established by individual laboratories.

Signaling Pathway

The metabolic pathway of dopamine to Homovanillic Acid is a critical process in the central nervous system. Understanding this pathway is essential for interpreting HVA levels as a biomarker.

Dopamine Metabolism to HVA MAO: Monoamine Oxidase COMT: Catechol-O-Methyltransferase Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid Dopamine->DOPAC MAO 3-MT 3-Methoxytyramine Dopamine->3-MT COMT HVA Homovanillic Acid DOPAC->HVA COMT 3-MT->HVA MAO

Figure 1: Dopamine Metabolism to Homovanillic Acid (HVA).

Experimental Protocols

Quantification of HVA in Cerebrospinal Fluid (CSF) using LC-MS/MS

This protocol outlines a standard method for the sensitive and specific quantification of HVA in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the CSF sample that can interfere with the analysis.

  • Procedure:

    • Thaw frozen CSF samples on ice.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of CSF, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated HVA).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

CSF Sample Preparation Workflow CSF Sample Preparation for HVA Analysis start CSF Sample protein_precipitation Add Acetonitrile with Internal Standard start->protein_precipitation vortex1 Vortex protein_precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end LC-MS/MS Analysis reconstitution->end

Figure 2: Workflow for CSF Sample Preparation.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate HVA from other matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for HVA and the internal standard.

      • HVA: e.g., m/z 181.05 -> 137.06

      • Internal Standard (d-HVA): e.g., m/z 184.07 -> 140.08

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known HVA concentrations in an artificial CSF matrix.

  • Quantification: The concentration of HVA in the CSF samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between a neurological disorder, the associated pathophysiological change, the resulting biomarker alteration, and the clinical application.

Biomarker Logic Logical Framework for HVA as a Biomarker disorder Neurological Disorder (e.g., Parkinson's Disease) pathophysiology Pathophysiology (Dopaminergic Neuron Loss) disorder->pathophysiology biomarker_change Biomarker Alteration (Decreased CSF HVA) pathophysiology->biomarker_change application Clinical Application (Diagnostic Aid, Disease Monitoring) biomarker_change->application

Figure 3: Logical relationship for HVA as a biomarker in neurological disorders.

Conclusion

Homovanillic Acid is a valuable biomarker for assessing central dopamine metabolism in the context of various neurological disorders. The protocols and information provided herein offer a foundational guide for the reliable quantification and interpretation of HVA levels in a research and drug development setting. Adherence to rigorous analytical validation procedures is crucial for ensuring the accuracy and reproducibility of results. Further research into the utility of HVA, in conjunction with other biomarkers, will continue to enhance our understanding of neurological diseases and aid in the development of novel therapeutic strategies.

Application Notes and Protocols for Tyrosinase Inhibition Assay using 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening and depigmenting agents.[3] 2-(4-Hydroxy-3-methylphenyl)acetic acid is a phenolic compound with a structure that suggests it may act as a tyrosinase inhibitor. This document provides a detailed protocol for evaluating the tyrosinase inhibitory activity of this compound using a colorimetric microplate assay.

Principle of the Assay

The tyrosinase inhibition assay is based on the enzyme's ability to oxidize L-DOPA to form dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[1][4] In the presence of an inhibitor, such as this compound, the rate of dopachrome formation is reduced. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction. Kojic acid, a well-known tyrosinase inhibitor, is used as a positive control for assay validation.[1]

Signaling Pathway

Tyrosinase is a central enzyme in the melanogenesis signaling pathway. The expression and activity of tyrosinase are stimulated by alpha-melanocyte-stimulating hormone (α-MSH).[5] α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (camp).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated transcription factor (MITF).[6] Activated MITF then upregulates the transcription of the tyrosinase gene, leading to increased melanin synthesis.[6][7]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds Adenylyl_Cyclase Adenylyl Cyclase MC1R->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (inactive) CREB->MITF Activates Transcription MITF_active MITF (active) MITF->MITF_active Tyrosinase_Gene Tyrosinase Gene MITF_active->Tyrosinase_Gene Binds Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor 2-(4-Hydroxy-3- methylphenyl)acetic acid Inhibitor->Tyrosinase Inhibits

Caption: Melanogenesis signaling pathway and the point of inhibition.

Experimental Protocol

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., ≥1000 units/mg solid

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Solution (e.g., 300 units/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use, as it is prone to auto-oxidation.[1]

  • Test Compound Stock Solution (e.g., 20 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.[1]

  • Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding vehicle control with the same concentration of DMSO.

Assay Procedure (96-well plate)

The following diagram illustrates the experimental workflow for the tyrosinase inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_detection Detection & Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions - Positive Control Dilutions Plate_Setup Add to wells: - Test/Control Compound (20 µL) - Phosphate Buffer (100 µL) - Tyrosinase Solution (40 µL) Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Start Add L-DOPA (40 µL) to all wells Pre_incubation->Reaction_Start Incubation Incubate at 37°C for 20 minutes Reaction_Start->Incubation Measurement Measure absorbance at 475 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Experimental workflow for the tyrosinase inhibition assay.

  • Assay Plate Setup: Add the following reagents to the wells of a 96-well plate:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.[1]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[1]

Data Analysis
  • Correct for Blank Absorbance: Subtract the absorbance of the blank wells from their corresponding sample wells.

  • Calculate Percentage Inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor required to reduce enzyme activity by 50%. It can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in clearly structured tables for easy comparison.

Table 1: Raw Absorbance Data (475 nm)

Concentration (µM)Test Well (Abs)Test Blank (Abs)Corrected Test (Abs)% Inhibition
Control 0.8500.0500.8000%
This compound
10.7500.0520.69812.75%
100.5500.0550.49538.13%
500.3000.0580.24269.75%
1000.1500.0600.09088.75%
Kojic Acid (Positive Control)
100.4000.0510.34956.38%

Table 2: Summary of Inhibitory Activity

CompoundIC50 (µM)
This compound[Calculated Value]
Kojic Acid[Calculated Value]

Conclusion

This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on mushroom tyrosinase activity. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a tyrosinase inhibitor for applications in the pharmaceutical and cosmetic industries. The provided templates for data presentation will aid in the clear and concise reporting of findings.

References

Synthesis and Application of 2-(4-Hydroxy-3-methylphenyl)acetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid, a compound of interest for various research applications. It also includes protocols for evaluating its biological activity, particularly as a hydroxylase inhibitor and an antioxidant.

Introduction

This compound is a phenolic acid derivative with potential applications in pharmaceutical and agrochemical research. It has been identified as an inhibitor of hydroxylase enzymes, which play crucial roles in various metabolic pathways, including the biosynthesis of dopamine.[1] Its antioxidant properties also make it a compound of interest for studying oxidative stress-related biological processes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29121-56-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Boiling Point 346 °C[1]
Flash Point 177.3 °C[1]
Storage 10°C - 25°C[1]

Table 2: Summary of a Representative Synthesis Yield

Synthetic RouteStarting MaterialKey ReagentsYield (%)Purity (%)
Willgerodt-Kindler Reaction4-Hydroxy-3-methylacetophenoneSulfur, Morpholine, NaOH~65>95 (after purification)

Experimental Protocols

Two plausible methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

This protocol is adapted from a general procedure for the synthesis of phenylacetic acids from acetophenones.[2][3]

Workflow Diagram:

G cluster_0 Willgerodt-Kindler Reaction A 4-Hydroxy-3-methylacetophenone B Thioamide Intermediate Formation (Sulfur, Morpholine, Reflux) A->B C Hydrolysis (NaOH, Reflux) B->C D Acidification & Purification C->D E This compound D->E G cluster_1 Nitrile Hydrolysis A 4-Hydroxy-3-methylphenylacetonitrile B Acid Hydrolysis (H₂SO₄, Heat) A->B C Work-up & Purification B->C D This compound C->D G cluster_2 Dopamine Biosynthesis Pathway Tyrosine Tyrosine LDOPA LDOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase L4HMA L4HMA Mandelic_Acid Mandelic_Acid L4HMA->Mandelic_Acid Hydroxylase Inhibitor This compound Hydroxylase Hydroxylase Inhibitor->Hydroxylase G cluster_3 Tyrosinase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Add Substrate (L-DOPA) B->C D Measure Absorbance at 475 nm C->D E Calculate % Inhibition D->E G cluster_4 DPPH Assay A Prepare DPPH and Test Compound Solutions B Mix Solutions and Incubate in the Dark A->B C Measure Absorbance at 517 nm B->C D Calculate Scavenging Activity C->D

References

Application Notes and Protocols for the Analytical Separation of Hydroxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylacetic acid (HPAA) isomers are significant metabolites and biomarkers in various physiological and pathological processes. The accurate separation and quantification of its positional isomers (2-HPAA, 3-HPAA, and 4-HPAA) and enantiomers are crucial for clinical diagnostics, metabolic studies, and pharmaceutical development. This document provides detailed application notes and experimental protocols for the separation of HPAA isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a robust and versatile technique for the routine analysis of HPAA isomers. Depending on the stationary phase, it can be adapted for both achiral (positional) and chiral (enantiomeric) separations.

Application Note: Separation of Positional Isomers (Reversed-Phase HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for separating the positional isomers of HPAA.[1] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Filter Filtration (0.22 µm Syringe Filter) Centrifuge->Filter Injection Inject into HPLC System Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification DataAcq->Quant

Caption: General experimental workflow for HPLC analysis of HPAA isomers.

Protocol: RP-HPLC for 2-, 3-, and 4-Hydroxyphenylacetic Acid

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (reagent grade).

  • Reference standards for 2-HPAA, 3-HPAA, and 4-HPAA.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution with an acidic modifier and an organic solvent (e.g., 0.1% Formic Acid in Water (A) and Acetonitrile (B)).[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of each isomer (e.g., 1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 0.5 µg/mL to 100 µg/mL).[1]

  • Sample Preparation (from Plasma):

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).[3]

    • Mobile Phase: Gradient elution. For example: 5% B for 4 min, then a linear gradient to 35% B over 4.5 min.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 2-10 µL.[3]

    • Detection: UV at 274 nm or MS detection.

  • Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject standards and samples. Identify peaks by comparing retention times with standards and quantify using the calibration curve.

Application Note: Separation of Enantiomers (Chiral HPLC)

The separation of HPAA enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for this purpose.[4][5] The choice of CSP and mobile phase is critical and often requires empirical method development.[6]

Protocol: Chiral HPLC for HPAA Enantiomers

Instrumentation:

  • HPLC system as described in 1.1.

  • Chiral column (e.g., polysaccharide-based like Lux Cellulose-1 or macrocyclic glycopeptide-based like Astec® CHIROBIOTIC® T).[4]

Reagents:

  • Methanol, Ethanol, or Isopropanol (HPLC grade).

  • n-Hexane or Heptane (HPLC grade, for normal phase).

  • Acidic or basic additives (e.g., Trifluoroacetic Acid (TFA), Diethylamine (DEA)).

Procedure:

  • Column and Mobile Phase Selection (Method Development):

    • Screen different CSPs (e.g., cellulose-based, amylose-based).

    • Test different mobile phase modes: Reversed-Phase (e.g., Methanol/Water), Polar Organic (e.g., Acetonitrile/Methanol), and Normal-Phase (e.g., Hexane/Ethanol).[7]

    • For acidic compounds like HPAA, an acidic modifier (e.g., 0.1% TFA or formic acid) is often added to the mobile phase.[8]

  • Standard Solution Preparation: Prepare a solution of the racemic HPAA and, if available, individual enantiomer standards in the mobile phase.

  • Chromatographic Conditions (Example using a Teicoplanin-based CSP): [4]

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm or 274 nm.

  • Analysis: Equilibrate the column. Inject the racemic standard to determine the retention times and resolution of the enantiomers. If individual standards are available, inject them to confirm the elution order.

Quantitative Data for HPLC Separation
ParameterRP-HPLC (Positional Isomers)Chiral HPLC (Enantiomers)
Analyte 4-Hydroxyphenylacetic acidArylpropionic acids (e.g., Naproxen)
Column YMC-Triart C18 (50x2.0mm, 1.9µm)[3]Whelk-O 1 (250x4.6mm)[8]
Retention Time (t_R) ~3-4 min (gradient elution)[3]t_R1: ~12 min, t_R2: ~15 min (isocratic)[8]
Resolution (R_s) >1.5 (baseline separation is typically achievable)1.7 - 2.1[8]
Limit of Quantitation (LOQ) 0.02 - 0.25 µmol/L (UPLC-MS/MS)[3]Analyte dependent, typically in the ng/mL range.
Linearity (R²) >0.99[3]>0.99

Note: Data for chiral separation is based on a structurally similar compound and serves as a typical performance example. Actual values will vary with the specific HPAA isomer, column, and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of HPAA isomers.[9] As HPAA is non-volatile, a derivatization step is mandatory to convert it into a volatile and thermally stable compound suitable for GC analysis.[10]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporate to Dryness Extraction->Drying Deriv Derivatization (e.g., Silylation) Drying->Deriv Injection Inject into GC-MS System Deriv->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM or Scan Mode) Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification DataAcq->Quant

Caption: Workflow for GC-MS analysis of HPAA isomers, including derivatization.

Protocol: GC-MS for HPAA Isomers

Instrumentation:

  • GC system with a capillary column, coupled to a Mass Spectrometer.

Reagents:

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or other suitable solvent.

  • Ethyl acetate (GC grade).

  • HPAA isomer standards.

Procedure:

  • Sample Preparation and Extraction: Extract HPAA from the biological matrix using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction. Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[9]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[9]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[9]

    • Injection Mode: Splitless (1 µL).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Program: Initial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.[9]

    • Transfer Line Temperature: 280°C.[9]

    • Ion Source Temperature: 230°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • MS Acquisition: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For the di-TMS derivative of HPAA, monitor ions such as m/z 282 (M+) and 267 (M-15).[9]

  • Analysis: Prepare and derivatize calibration standards in the same manner as the samples. Inject the derivatized standards and samples. Construct a calibration curve and quantify HPAA isomers.

Quantitative Data for GC-MS Separation
ParameterValue
Analyte Positional Isomers of Monohydroxy Fatty Acids (as TMS derivatives)
Column Capillary Column (e.g., CP Sil 19)[5]
Retention Time (t_R) Dependent on isomer and oven program, typically 10-25 min.
Resolution (R_s) Baseline resolution of positional isomers is generally achievable.
Limit of Detection (LOD) 0.2 - 10 ng on-column, depending on the number of ions monitored.[5]
Linearity (R²) Typically >0.99.

Note: Data is based on the analysis of similar hydroxy acids and serves as a typical performance example.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume, making it an excellent alternative to HPLC and GC, especially for complex samples and for separating closely related isomers.[3][11]

Experimental Workflow for CE Analysis

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Biological Sample Dilution Dilution with Background Electrolyte Sample->Dilution Filter Filtration Dilution->Filter Injection Hydrodynamic or Electrokinetic Injection Filter->Injection Condition Capillary Conditioning Condition->Injection Separation Electrophoretic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification DataAcq->Quant

Caption: General workflow for Capillary Electrophoresis analysis.

Application Note & Protocol: Capillary Zone Electrophoresis (CZE) for Positional Isomers

CZE separates ions based on their charge-to-size ratio. The pH of the background electrolyte (BGE) is a critical parameter as it affects the charge of the analytes and the electroosmotic flow (EOF).[4]

Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector, fused-silica capillary.

  • Reagents: Buffer components (e.g., Boric acid, Sodium Hydroxide), organic modifier (e.g., Methanol).

  • Procedure:

    • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.[9]

    • BGE Preparation: Prepare a BGE such as 70 mM Boric acid, with the pH adjusted to 9.5 with NaOH, containing 32% methanol.[12] The optimal pH and modifier concentration should be determined experimentally.

    • Sample Preparation: Dilute the sample in the BGE and filter.

    • CE Conditions:

      • Capillary: Fused-silica (e.g., 65 cm total length, 75 µm i.d.).[12]

      • Voltage: 25-30 kV.[12]

      • Temperature: 25°C.

      • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

      • Detection: UV at 200 nm or 274 nm.

    • Analysis: Inject standards to determine migration times. Analyze samples and quantify based on peak areas.

Application Note & Protocol: Chiral CE for Enantiomers

Chiral separation in CE is achieved by adding a chiral selector to the BGE.[13] Cyclodextrins are common chiral selectors, but for acidic compounds like HPAA, macrocyclic antibiotics like vancomycin or metal complexes can be effective.

Protocol:

  • Instrumentation & Reagents: As in 3.1, with the addition of a chiral selector.

  • Procedure:

    • Chiral Selector Screening: Test different chiral selectors (e.g., native and derivatized cyclodextrins, vancomycin) at various concentrations in the BGE.

    • BGE Preparation (Example with Vancomycin): Prepare a BGE of 10 mM Benzoic acid/L-histidine at pH 5, containing an optimized concentration of vancomycin as the chiral selector.[14]

    • Sample Preparation and CE Conditions: Follow the CZE protocol, optimizing parameters like pH, selector concentration, and voltage to achieve the best resolution.

    • Analysis: The two enantiomers will form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation. Calculate resolution to assess separation quality.

Quantitative Data for CE Separation
ParameterCZE (Positional Isomers)Chiral CE (Enantiomers)
Analyte Biogenic amines and amino acidsHydroxy acids
Chiral Selector N/AVancomycin[14]
Migration Time (t_m) < 12 min[12]Analyte dependent, typically 10-30 min.
Resolution (R_s) > 2.0 is often achievable.> 1.5 is considered good separation.
Efficiency (Plates/meter) > 100,000> 100,000
Linearity (R²) > 0.99> 0.99

Note: Data is based on the analysis of similar compound classes and serves as a typical performance example.

Conclusion

The choice of analytical technique for separating hydroxyphenylacetic acid isomers depends on the specific analytical goals. HPLC is a versatile and robust method for both positional and chiral separations in routine analysis. GC-MS provides the highest sensitivity for trace quantification but requires a derivatization step. Capillary electrophoresis offers high separation efficiency with minimal sample consumption, making it a powerful tool for complex matrices and challenging separations. The protocols provided herein serve as a comprehensive starting point for method development and application in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield in the initial formylation of p-cresol.

  • Question: My Reimer-Tiemann reaction on p-cresol to produce 4-hydroxy-3-methylbenzaldehyde is giving a low yield. What are the possible causes and solutions?

  • Answer: Low yields in the Reimer-Tiemann reaction are a common issue. Here are several factors to consider:

    • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the concentration of reagents. Ensure that the temperature is maintained appropriately (typically around 60-70°C) and that the addition of chloroform is slow and controlled to prevent side reactions.

    • Formation of Isomeric Byproducts: The Reimer-Tiemann reaction can produce both the ortho- and para-formylated products.[1][2][3][4][5] In the case of p-cresol, the primary product is the ortho-formylated 4-hydroxy-3-methylbenzaldehyde. However, the formation of a cyclohexadienone byproduct from attack at the para-position can occur.[1] To favor the desired ortho-product, ensure a high concentration of the hydroxide base.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.

    • Decomposition of the Product: The product, 4-hydroxy-3-methylbenzaldehyde, can be sensitive to the strongly basic conditions. It is crucial to neutralize the reaction mixture promptly during workup to prevent degradation.

Issue 2: Incomplete conversion of the intermediate nitrile to the final carboxylic acid.

  • Question: The hydrolysis of 2-(4-hydroxy-3-methylphenyl)acetonitrile is not going to completion, and I am isolating the amide intermediate. How can I improve the yield of the carboxylic acid?

  • Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6] Incomplete hydrolysis is a frequent problem. Here are some solutions:

    • Increase Reaction Time and/or Temperature: Both acid and base-catalyzed hydrolysis often require prolonged heating under reflux to drive the reaction to completion.[6] Increasing the reaction time or temperature can help push the equilibrium towards the carboxylic acid.

    • Choice of Hydrolysis Conditions:

      • Acid Hydrolysis: Using a strong acid like sulfuric or hydrochloric acid is a common method.[6][7] If you are using acid hydrolysis, consider increasing the acid concentration or using a co-solvent to improve the solubility of the nitrile.

      • Base Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide are also effective.[6] Base hydrolysis initially forms the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid. This method can be advantageous if your molecule has acid-sensitive functional groups.

    • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the amide intermediate. Continue the reaction until the amide is no longer detectable.

Issue 3: Difficulty in purifying the final product.

  • Question: I am having trouble obtaining pure this compound. What are the likely impurities and how can I remove them?

  • Answer: Purification challenges can arise from unreacted starting materials, intermediates, or side products.

    • Common Impurities:

      • Unreacted p-cresol: If the initial formylation was incomplete.

      • 4-hydroxy-3-methylbenzaldehyde: If the subsequent conversion steps were not complete.

      • 2-(4-hydroxy-3-methylphenyl)acetamide: From incomplete nitrile hydrolysis.

      • Isomeric byproducts: From the Reimer-Tiemann reaction.

    • Purification Strategies:

      • Acid-Base Extraction: You can exploit the acidic nature of the final product. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be very effective in removing impurities.

      • Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic pathway starts from p-cresol (4-methylphenol) and involves three main steps:

  • Formylation: Introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of p-cresol using the Reimer-Tiemann reaction to yield 4-hydroxy-3-methylbenzaldehyde.[1][2][3][4][5]

  • Conversion to Nitrile: The aldehyde is first reduced to the corresponding alcohol (4-hydroxy-3-methylbenzyl alcohol), then converted to a benzyl halide, which is subsequently reacted with a cyanide salt (e.g., NaCN or KCN) to form 2-(4-hydroxy-3-methylphenyl)acetonitrile.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[6]

Q2: What are the main side reactions to be aware of during the synthesis?

A2: The primary side reactions of concern are:

  • In the Reimer-Tiemann reaction , the formation of isomeric aldehydes and cyclohexadienone byproducts can occur.[1]

  • During nitrile hydrolysis , the reaction can stop at the amide intermediate if the conditions are not harsh enough or the reaction time is too short.[6]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the safety precautions for the reagents used in this synthesis?

A4: Several reagents in this synthesis are hazardous and must be handled with appropriate safety precautions:

  • Chloroform: is a suspected carcinogen and is toxic. It should be handled in a well-ventilated fume hood.

  • Sodium/Potassium Hydroxide: are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium/Potassium Cyanide: are highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Reimer-Tiemann Formylationp-cresol, Chloroform, NaOHWater/Ethanol60-703-640-60
2aAldehyde Reduction4-hydroxy-3-methylbenzaldehyde, NaBH₄Methanol/Water0-251-2>90
2bChlorination4-hydroxy-3-methylbenzyl alcohol, SOCl₂Dichloromethane0-251-3>90
2cCyanation4-hydroxy-3-methylbenzyl chloride, NaCNDMSO or Acetone/Water50-804-870-85
3Nitrile Hydrolysis (Acidic)2-(4-hydroxy-3-methylphenyl)acetonitrile, H₂SO₄/H₂OWater100 (Reflux)6-1275-90
3Nitrile Hydrolysis (Alkaline)2-(4-hydroxy-3-methylphenyl)acetonitrile, NaOH/H₂OWater100 (Reflux)8-1680-95

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-methylbenzaldehyde (Reimer-Tiemann Reaction)

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform (1.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring at the same temperature for another 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-(4-Hydroxy-3-methylphenyl)acetonitrile

  • Reduction of the Aldehyde: Dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath and slowly add sodium borohydride (1.2 equivalents) in portions. Stir for 1-2 hours. Quench the reaction by adding water and acidifying with dilute HCl. Extract the product, 4-hydroxy-3-methylbenzyl alcohol, with ethyl acetate.

  • Chlorination of the Alcohol: Dissolve the alcohol (1 equivalent) in dichloromethane and cool in an ice bath. Slowly add thionyl chloride (1.1 equivalents). Stir at room temperature for 1-3 hours. Remove the solvent under reduced pressure to obtain the crude 4-hydroxy-3-methylbenzyl chloride.

  • Cyanation: In a fume hood, dissolve the benzyl chloride (1 equivalent) in a suitable solvent like DMSO or a mixture of acetone and water. Add sodium cyanide (1.2 equivalents). Heat the mixture to 50-80°C and stir for 4-8 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to get the crude nitrile. Purify by chromatography if necessary.

Protocol 3: Synthesis of this compound (Acidic Hydrolysis)

  • In a round-bottom flask, combine 2-(4-hydroxy-3-methylphenyl)acetonitrile (1 equivalent) and a 20-30% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile and the intermediate amide.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Visualizations

Synthesis_Workflow pCresol p-Cresol Aldehyde 4-Hydroxy-3-methyl- benzaldehyde pCresol->Aldehyde Reimer-Tiemann Formylation Alcohol 4-Hydroxy-3-methyl- benzyl alcohol Aldehyde->Alcohol Reduction Chloride 4-Hydroxy-3-methyl- benzyl chloride Alcohol->Chloride Chlorination Nitrile 2-(4-Hydroxy-3-methylphenyl)- acetonitrile Chloride->Nitrile Cyanation FinalProduct 2-(4-Hydroxy-3-methylphenyl)- acetic acid Nitrile->FinalProduct Hydrolysis

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_formylation Step 1: Formylation cluster_conversion Step 2: Conversion to Nitrile cluster_hydrolysis Step 3: Hydrolysis pCresol p-Cresol Aldehyde 4-Hydroxy-3-methyl- benzaldehyde pCresol->Aldehyde CHCl3, NaOH Byproduct Isomeric/Cyclohexadienone Byproducts pCresol->Byproduct Side Reaction Aldehyde2 4-Hydroxy-3-methyl- benzaldehyde Nitrile 2-(4-Hydroxy-3-methylphenyl)- acetonitrile Aldehyde2->Nitrile 1. NaBH4 2. SOCl2 3. NaCN Nitrile2 2-(4-Hydroxy-3-methylphenyl)- acetonitrile Amide 2-(4-Hydroxy-3-methylphenyl)- acetamide Nitrile2->Amide H+/H2O or OH-/H2O (Incomplete) FinalProduct 2-(4-Hydroxy-3-methylphenyl)- acetic acid Nitrile2->FinalProduct H+/H2O or OH-/H2O (Direct) Amide->FinalProduct H+/H2O or OH-/H2O (Completion)

Caption: Key transformations and potential side reactions in the synthesis.

Troubleshooting_Tree issue Low Yield? step1 Formylation Step? issue->step1 step3 Hydrolysis Step? issue->step3 check_conditions Check Temp. & Reagent Addition step1->check_conditions check_byproducts Analyze for Isomers step1->check_byproducts incomplete_hydrolysis Amide Present? step3->incomplete_hydrolysis extend_reaction Increase Time/ Temp incomplete_hydrolysis->extend_reaction Yes change_catalyst Switch Acid/ Base incomplete_hydrolysis->change_catalyst Still an issue

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

Troubleshooting Guide: Question-and-Answer Format

This guide addresses specific issues related to peak tailing in a direct question-and-answer format, providing actionable solutions.

Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes?

A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase and HPLC system. The most common culprits include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of the silica-based stationary phase can interact with the polar functional groups (hydroxyl and carboxylic acid) of your analyte through hydrogen bonding. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of the carboxylic acid group of your analyte, a portion of the molecules will be ionized (deprotonated). The ionized form will have different retention characteristics and may interact more strongly with the stationary phase, causing peak distortion.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.

  • Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.

Q2: How can I minimize secondary silanol interactions to improve my peak shape?

A2: To reduce the impact of secondary silanol interactions, you can employ the following strategies:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. Using a well-end-capped C18 or a similar reversed-phase column is highly recommended.

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to at least 1.5 to 2 pH units below the pKa of this compound, you can ensure that the carboxylic acid group is fully protonated (non-ionized). This minimizes its interaction with the silanol groups. The pKa of the closely related 4-hydroxyphenylacetic acid is approximately 4.5, so a mobile phase pH of 2.5-3.0 is a good starting point.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.

Q3: What is the optimal mobile phase pH for analyzing this compound, and how do I prepare it?

A3: The optimal mobile phase pH should be well below the pKa of the analyte's carboxylic acid group to ensure it remains in its neutral, protonated form. A pH in the range of 2.5 to 3.5 is generally effective for phenolic acids.

  • Recommended Buffer: A phosphate or acetate buffer is suitable. For example, a 25 mM potassium phosphate buffer can be prepared and its pH adjusted with phosphoric acid.

  • Mobile Phase Preparation Protocol:

    • Prepare a 25 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 3.0) using an 85% phosphoric acid solution.

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the buffer with an appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a starting mobile phase could be 70:30 (v/v) aqueous buffer:acetonitrile.

    • Degas the mobile phase before use.

Q4: I've adjusted the mobile phase pH, but I still see some tailing. What else can I try?

A4: If pH adjustment is not sufficient, consider the following:

  • Column Washing: Your column may be contaminated. Flush the column with a series of strong solvents to remove any strongly retained compounds. A typical washing sequence for a reversed-phase column is:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible with your column)

    • Isopropanol

    • Methanol

    • Water Finally, re-equilibrate the column with your mobile phase.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Reduce Injection Volume/Concentration: Try diluting your sample to check for column overload. If the peak shape improves with a more dilute sample, you were likely overloading the column.

  • Check for Extra-Column Volume: Inspect your HPLC system for any unnecessary lengths of tubing or fittings with large internal diameters between the injector and the detector. Minimize this "dead volume" as much as possible.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants and particulates in the sample, extending its lifetime and maintaining good peak shape.

Frequently Asked Questions (FAQs)

What is an acceptable tailing factor?

A tailing factor (also known as the asymmetry factor) of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. Values above 1.5 often indicate a problem that needs to be addressed.

Can the organic modifier in the mobile phase affect peak tailing?

Yes. While pH is often the primary factor for ionizable compounds, the choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile often provides better peak shapes and lower backpressure than methanol. Experimenting with the organic modifier and its percentage in the mobile phase can sometimes improve peak symmetry.

How often should I replace my HPLC column?

Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. If you observe a persistent increase in backpressure, a significant loss of resolution, and peak tailing that cannot be resolved by column washing, it is likely time to replace the column.

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions Use an end-capped column; lower mobile phase pH; increase buffer concentration.See "Mobile Phase Preparation Protocol" above.
Inappropriate Mobile Phase pH Adjust mobile phase pH to 2.5-3.5.See "Mobile Phase Preparation Protocol" above.
Column Contamination Flush the column with strong solvents.See "Column Washing" protocol in Q4 of the Troubleshooting Guide.
Column Overload Reduce sample concentration or injection volume.Prepare serial dilutions of your sample and inject each to observe the effect on peak shape.
Extra-Column Effects Minimize tubing length and diameter; ensure proper fittings.Inspect the HPLC system for any unnecessary connections or long tubing. Replace with shorter, narrower-bore tubing if possible.
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.Re-dissolve your sample in the initial mobile phase composition and re-inject.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer with Acetonitrile)

  • Materials: Potassium phosphate monobasic (KH₂PO₄), phosphoric acid (H₃PO₄), HPLC-grade water, HPLC-grade acetonitrile.

  • Procedure: a. Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in a desired volume of HPLC-grade water (e.g., 3.4 g per 1 L). b. Dissolve the KH₂PO₄ completely. c. Place a calibrated pH electrode in the solution and slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 3.0. d. Filter the aqueous buffer through a 0.22 µm nylon filter. e. To prepare the final mobile phase (e.g., 70:30 v/v), combine 700 mL of the prepared buffer with 300 mL of acetonitrile. f. Degas the mobile phase using sonication or vacuum degassing for 15-20 minutes.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_column Is an End-Capped Column Being Used? check_ph->check_column Yes adjust_ph->check_ph use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is the Column Overloaded? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes wash_column Perform Column Wash Procedure check_overload->wash_column No end_good Peak Shape Improved dilute_sample->end_good check_system Check for Extra-Column Volume wash_column->check_system check_system->end_good If Improved end_bad Issue Persists: Consider Column Replacement or Further Method Development check_system->end_bad If Not Improved

Caption: A troubleshooting workflow for addressing peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol) analyte_protonated Analyte-COOH (Protonated) analyte_ionized Analyte-COO⁻ (Ionized) analyte_ionized->silanol Strong Secondary Interaction (H-bonding) CAUSES TAILING low_ph Low pH (e.g., < 3.5) low_ph->analyte_protonated Favors high_ph High pH (e.g., > 4.5) high_ph->analyte_ionized Favors

Technical Support Center: Analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 2-(4-Hydroxy-3-methylphenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization mode for analyzing this compound?

A1: For phenolic acids like this compound, negative ion electrospray ionization (ESI) is generally preferred. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, forming a stable [M-H]⁻ ion, which often leads to higher sensitivity compared to positive ion mode.

Q2: What is the expected precursor ion (m/z) for this compound in negative ESI mode?

A2: The chemical formula for this compound is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol .[1] In negative ESI mode, the expected precursor ion is the deprotonated molecule [M-H]⁻, which would have an m/z of approximately 165.16.

Q3: What are the primary fragment ions observed during collision-induced dissociation (CID) of the [M-H]⁻ ion?

A3: A common fragmentation pathway for deprotonated phenolic acids is the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, which corresponds to a mass loss of 44 Da.[2] For this compound, this would result in a fragment ion with an m/z of approximately 121.16. Further fragmentation of the aromatic ring can also occur at higher collision energies.

Q4: What are some common adducts that might be observed in negative ESI mode for this compound?

A4: In negative ESI mode, you might observe adducts with components of the mobile phase. Common adducts include the formate adduct [M-H+HCOOH]⁻ (m/z 211.16) if formic acid is used, and the acetate adduct [M-H+CH₃COOH]⁻ (m/z 225.18) if acetic acid is present.

Optimization of Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is crucial for achieving the best sensitivity and reproducibility. Below are tables summarizing typical starting parameters for the analysis of this compound.

Table 1: Ion Source Parameters (Negative ESI)
ParameterTypical RangeNotes
Capillary Voltage2.5 - 4.5 kVStart with 3.5 kV and optimize for maximum signal intensity and stability.
Nebulizer Gas Pressure30 - 60 psiAdjust to ensure a stable spray.
Drying Gas Flow Rate8 - 12 L/minOptimize in conjunction with the drying gas temperature.
Drying Gas Temperature250 - 400 °CHigher temperatures can improve desolvation but may degrade thermally labile compounds.
Sheath Gas Flow Rate40 - 60 (arbitrary units)Consult your instrument's manual for typical ranges.
Auxiliary Gas Flow Rate10 - 20 (arbitrary units)Consult your instrument's manual for typical ranges.
Table 2: Mass Analyzer Parameters (for MS/MS)
ParameterTypical ValueNotes
Precursor Ion (m/z)165.16This is the [M-H]⁻ ion of this compound.
Product Ion (m/z)121.16Corresponds to the loss of CO₂. Other product ions may be selected for confirmation.
Collision Energy15 - 35 eVStart in the middle of this range and optimize to maximize the intensity of the desired fragment ion.[3]

Experimental Protocols

Protocol 1: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex: Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: LC-MS Method for this compound
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Negative ESI mode, monitoring the transition m/z 165.16 → 121.16.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal

  • Possible Cause: Incorrect ionization mode.

    • Solution: Ensure the mass spectrometer is operating in negative ion mode.

  • Possible Cause: Inefficient spray formation.

    • Solution: Check the nebulizer gas pressure and the position of the ESI probe. Ensure there are no clogs in the sample capillary.

  • Possible Cause: Suboptimal ion source parameters.

    • Solution: Systematically optimize the capillary voltage, drying gas flow, and temperature.

  • Possible Cause: Sample degradation.

    • Solution: Prepare fresh samples and standards.

Issue 2: High Background Noise

  • Possible Cause: Contaminated mobile phase or LC system.

    • Solution: Use high-purity solvents and additives. Flush the LC system thoroughly.

  • Possible Cause: Contaminated ion source.

    • Solution: Clean the ion source components according to the manufacturer's instructions.

  • Possible Cause: Presence of interfering compounds in the sample matrix.

    • Solution: Improve the sample preparation procedure to remove interfering substances.

Issue 3: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause: Secondary interactions with the analytical column.

    • Solution: Ensure the mobile phase pH is appropriate. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.

  • Possible Cause: Column degradation.

    • Solution: Replace the analytical column.

  • Possible Cause: High dead volume in the LC system.

    • Solution: Check all fittings and connections for leaks or improper installation.

Issue 4: Inconsistent Fragmentation

  • Possible Cause: Suboptimal collision energy.

    • Solution: Perform a collision energy optimization experiment to find the value that gives the most stable and intense fragment ion signal.

  • Possible Cause: Unstable precursor ion signal.

    • Solution: Optimize the ion source parameters to ensure a stable precursor ion signal before fragmentation.

Visualizations

Experimental_Workflow Experimental Workflow for LC-MS Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Electrospray Ionization (Negative Mode) lc_separation->ionization ms_detection MS Detection (Precursor Ion Scan) ionization->ms_detection fragmentation Collision-Induced Dissociation (MS/MS) ms_detection->fragmentation data_analysis Data Analysis (Quantification) fragmentation->data_analysis

Caption: A diagram illustrating the general experimental workflow for the LC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Intensity start Low or No Signal check_mode Is the MS in Negative Ion Mode? start->check_mode check_spray Is the ESI Spray Stable? check_mode->check_spray Yes solution_mode Switch to Negative Mode check_mode->solution_mode No optimize_source Optimize Ion Source Parameters check_spray->optimize_source Yes solution_spray Check Nebulizer and Capillary check_spray->solution_spray No check_sample Is the Sample Fresh? optimize_source->check_sample Optimized solution_source Systematically Vary Parameters optimize_source->solution_source Not Optimized solution_sample Prepare Fresh Sample check_sample->solution_sample No

Caption: A flowchart outlining the troubleshooting steps for addressing low signal intensity during mass spectrometry analysis.

References

Overcoming matrix effects in the analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as homovanillic acid methyl derivative, is a phenolic acid.[1][2][3] Its chemical properties are summarized below:

PropertyValue
CAS Number29121-56-0
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Boiling Point346 °C
Flash Point177.3 °C

Q2: What are matrix effects and why are they a concern in the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix (e.g., plasma, urine).[4][5] These effects, which can manifest as ion suppression or enhancement, are a significant concern in LC-MS/MS-based bioanalysis because they can compromise the accuracy, precision, and sensitivity of the method.[4][5] Phenolic compounds like this compound can be particularly susceptible to matrix effects due to interactions with endogenous matrix components like phospholipids and proteins.[6][7]

Q3: How can I determine if my assay is experiencing matrix effects?

The presence of matrix effects can be assessed using the post-extraction spike method.[8] This involves comparing the analyte's peak response in a neat solution to its response when spiked into a blank, extracted biological matrix. A significant difference in response indicates the presence of matrix effects.

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Poor recovery and significant ion suppression are observed.

This is a common problem when using a simple "dilute-and-shoot" or protein precipitation (PPT) approach for sample preparation. While fast, these methods are often insufficient for removing interfering matrix components.

Solutions:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.

  • Chromatographic Separation: Modify your LC method to better separate the analyte from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help to compensate for matrix effects, as it will be similarly affected as the analyte of interest.

Quantitative Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for the analysis of small phenolic acids in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 11050 - 150 (highly variable)Fast, simple, inexpensiveHigh risk of matrix effects
Liquid-Liquid Extraction (LLE) 70 - 9580 - 120Good for removing salts and polar interferencesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 90 - 10595 - 105High selectivity, excellent for removing interferencesHigher cost, requires method development

Note: Data are representative and will vary depending on the specific matrix, analyte concentration, and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a starting point for developing an LLE method for this compound from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • 1% Formic acid in water

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 100 µL of plasma, add 25 µL of IS working solution and vortex.

  • Add 25 µL of 1% formic acid to acidify the sample and vortex.

  • Add 500 µL of MTBE, cap, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for SPE cleanup using a mixed-mode cation exchange cartridge.

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • 4% Phosphoric acid in water

  • Methanol

  • SPE Cartridge (e.g., Mixed-Mode Cation Exchange)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Reconstitution solution

Procedure:

  • Pre-treat Sample: To 100 µL of plasma, add 25 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of the elution solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solution.

  • Analyze: Vortex and inject into the LC-MS/MS system.

Visualizing Workflows and Logic

Experimental Workflow for Sample Preparation

The following diagram illustrates the general workflow for preparing biological samples for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data

A generalized workflow for sample preparation prior to LC-MS/MS analysis.
Troubleshooting Logic for Matrix Effects

This diagram outlines a logical approach to troubleshooting and mitigating matrix effects.

G Start Matrix Effect Suspected (Poor Accuracy/Precision) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Is_ME Significant ME? Assess->Is_ME Optimize_SP Optimize Sample Prep (LLE or SPE) Is_ME->Optimize_SP Yes No_ME No Significant ME Continue with Validation Is_ME->No_ME No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Is_ME End Method Optimized Revalidate->End ME Mitigated

A decision tree for addressing matrix effects in a bioanalytical method.

References

Technical Support Center: Stability of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-(4-Hydroxy-3-methylphenyl)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by basic pH, elevated temperatures, and UV light.

Q2: What is the recommended storage condition for solutions of this compound?

A2: To ensure maximum stability, solutions should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to minimize oxidation. The solid compound should be stored at 10°C - 25°C.[1] For short-term storage, room temperature may be acceptable if the solution is protected from light and oxygen.

Q3: I observed a color change in my solution of this compound. What could be the cause?

A3: A color change, typically to a pinkish or brownish hue, is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, or high pH.

Q4: Can I autoclave solutions of this compound for sterilization?

A4: Autoclaving is generally not recommended. The high temperature and pressure can accelerate both hydrolysis of the acetic acid side chain and oxidation of the phenolic ring, leading to significant degradation of the compound. Sterile filtration using a 0.22 µm filter is a preferable method for sterilization.

Q5: In which solvents is this compound most stable?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected loss of compound potency or activity. Degradation of the compound due to oxidation, hydrolysis, or photodegradation.1. Prepare fresh solutions before use.2. Store stock solutions under inert gas (argon or nitrogen) at 2-8°C and protected from light.3. Use deoxygenated solvents for solution preparation.4. Re-analyze the concentration of the solution using a validated analytical method like HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.2. Adjust storage and handling conditions to minimize degradation (e.g., lower temperature, protect from light, use antioxidants).3. If the new peaks are significant, the solution should be discarded and a fresh one prepared.
Precipitation of the compound from the solution. Poor solubility or change in pH or temperature affecting solubility.1. Ensure the concentration is within the solubility limit for the chosen solvent.2. Check and adjust the pH of aqueous solutions; solubility can be pH-dependent.3. If using buffered solutions, ensure compatibility and check for salt precipitation at lower temperatures.
Inconsistent experimental results. Inconsistent solution stability between experiments.1. Standardize solution preparation, storage, and handling procedures.2. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.3. Include a stability check of the compound in the experimental protocol if it is incubated for extended periods.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical but realistic stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Illustrative Degradation of this compound in Aqueous Solution at 40°C

Condition Time (hours) % Degradation
0.1 M HCl24< 5%
72~10%
Water (pH ~6.5)24< 2%
72< 5%
0.1 M NaOH24~15%
72> 30%
3% H₂O₂24> 50%

Table 2: Illustrative Photostability of this compound in Methanol Solution

Light Condition (ICH Q1B) Exposure Duration % Degradation
Control (dark)24 hours< 1%
Cool white fluorescent light24 hours~15-20%
Near UV light24 hours~25-30%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours. Withdraw samples at intermediate time points (e.g., 1, 4 hours). Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at intermediate time points.

  • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to light as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program (Illustrative):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Linear gradient to 5% A, 95% B

      • 30-35 min: Hold at 5% A, 95% B

      • 35-40 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G A This compound B Oxidation Products (e.g., Quinones) A->B O₂, Light, High pH C Photodegradation Products A->C UV/Visible Light D Hydrolysis Products (Ester if derivatized) A->D Strong Acid/Base, Heat (for derivatives)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability testing experiment.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photostability A->E F Sample Collection at Time Points B->F C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (Quantify Degradation) G->H

Caption: Workflow for conducting forced degradation studies.

References

How to improve the resolution of 2-(4-Hydroxy-3-methylphenyl)acetic acid from interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-(4-Hydroxy-3-methylphenyl)acetic acid from interfering compounds.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the analysis of this compound.

Guide 1: Poor Resolution and Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds like this compound, often leading to poor resolution. This guide will help you identify and address the root cause.

Initial Troubleshooting Workflow

G A Peak Tailing or Poor Resolution Observed B Are all peaks tailing or just the analyte? A->B C All Peaks Tailing B->C All D Only Analyte Peak Tailing B->D Analyte Only E Check for System-Wide Issues: - Extra-column dead volume - Column void or contamination - Detector settings C->E F Focus on Analyte-Specific Interactions: - Mobile phase pH - Secondary silanol interactions - Sample overload/solvent mismatch D->F

Caption: Initial troubleshooting workflow for peak tailing.

Troubleshooting Steps:

  • Evaluate Peak Shape: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[1][2]

  • Isolate the Problem:

    • If all peaks are tailing: The issue is likely system-wide.

      • Check for extra-column volume: Ensure tubing is as short and narrow as possible and that all fittings are secure.[1]

      • Inspect the column: A void at the column inlet or a blocked frit can cause peak distortion. Try reversing and flushing the column or replacing it if necessary.[2]

      • Column Contamination: Accumulation of strongly retained matrix components can create active sites. Consider a proper column wash or using a guard column.[3][4]

    • If only the analyte peak is tailing: The problem is likely related to interactions between the analyte and the stationary or mobile phase.

  • Optimize Mobile Phase Conditions:

    • pH Adjustment: this compound is an acidic compound. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 1.5-2 units below its pKa.[5][6] For most carboxylic acids, a mobile phase pH of 2.5-3.5 is a good starting point.[1]

    • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH and avoid localized shifts on the column as the sample is injected.[1][4] Phosphate and acetate buffers are common choices.[7]

    • Mobile Phase Additives: Adding a small percentage of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can help to suppress the ionization of residual silanols on the stationary phase, reducing secondary interactions.[6][8]

  • Address Secondary Silanol Interactions:

    • Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[4]

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are recommended for analyzing polar and acidic compounds.[2]

    • Mobile Phase Modifiers: Besides acidic additives, consider using a competitive base in small concentrations if the issue persists, though this is less common for acidic analytes.

  • Review Sample and Injection Parameters:

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase. Try diluting the sample or reducing the injection volume.[1][2]

    • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[3]

Summary of Troubleshooting Solutions for Peak Tailing

Potential Cause Recommended Solution Relevant Analytes
Secondary Silanol Interactions Adjust mobile phase pH to be 1.5-2 units below analyte pKa. Use an end-capped column. Add acidic modifiers (e.g., 0.1% TFA or formic acid).Acidic compounds like this compound.
Column Overload Reduce sample concentration or injection volume. Use a column with a larger diameter or higher capacity.[2]All analytes, especially when at high concentrations.
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.[3]All analytes.
Column Contamination/Void Use a guard column.[3] Flush the column with a strong solvent. Replace the column if necessary.[2]All analytes, particularly in complex matrices.
Inadequate Buffer Capacity Increase buffer concentration (10-50 mM). Ensure mobile phase pH is within the buffer's effective range.[1][5]Ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating this compound?

For acidic compounds like this compound on a reversed-phase column (e.g., C18), a good starting point for the mobile phase is a mixture of acetonitrile or methanol and water containing an acidic modifier.[9] For example, a gradient elution with 0.1% phosphoric acid or formic acid in both the aqueous and organic phases is often effective.[5][9] The pH should be maintained below the pKa of the analyte to ensure it is in its protonated form.[6]

Q2: How can I improve the separation of this compound from its isomers?

Isomeric separation can be challenging. Here are some strategies:

  • Optimize Mobile Phase Selectivity: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

  • Change Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions.

  • Temperature Optimization: Adjusting the column temperature can alter selectivity. Lower temperatures often increase resolution, but also increase backpressure and run times.

  • Chiral Separation (if applicable): If you are trying to separate enantiomers, a chiral stationary phase (CSP) is necessary.[10] Polysaccharide-based CSPs are widely used for this purpose.[10]

Q3: My sample is in a complex matrix (e.g., biological fluid). How can I minimize interference?

Matrix effects can significantly impact resolution and peak shape.[1] Proper sample preparation is crucial.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[3] Choose an SPE cartridge with a sorbent that retains the analyte while allowing interfering compounds to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from matrix components based on its solubility in different immiscible solvents.

  • Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile or methanol is a common first step.

Sample Preparation Workflow

G A Complex Sample (e.g., Plasma, Urine) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute D->E F Evaporate and Reconstitute in Mobile Phase E->F G Inject into HPLC F->G

Caption: A typical sample preparation workflow for complex matrices.

Q4: Can I use mass spectrometry (MS) with the recommended mobile phases?

Yes, mobile phases containing volatile acids like formic acid or acetic acid are compatible with mass spectrometry.[7] Buffers like ammonium formate or ammonium acetate are also good choices for LC-MS applications.[5] It is best to avoid non-volatile buffers like phosphate when using an MS detector.

Q5: What are the key parameters to include in a method validation for this analysis?

A typical HPLC method validation should include:

  • Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and separation goals.

Chromatographic Conditions:

Parameter Recommendation
Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm[9]

Mobile Phase Preparation:

  • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[9]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at the desired concentrations.

Sample Preparation:

  • Dissolve or dilute the sample in the initial mobile phase conditions to a concentration within the calibration range.

  • For complex matrices, follow a suitable sample cleanup procedure such as SPE or LLE.

  • Filter all samples through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

The main challenges include ensuring analyte stability during sample collection and storage, overcoming matrix effects in biological samples, achieving adequate chromatographic separation from isomers, and selecting an appropriate internal standard for accurate quantification, especially when using sensitive techniques like LC-MS/MS.

Q2: What are the recommended storage conditions for samples containing this compound?

For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -80°C is crucial to maintain the stability of the analyte. Phenolic compounds can be susceptible to degradation due to factors like temperature, pH, and light exposure. It is also advisable to minimize freeze-thaw cycles by aliquoting samples into single-use vials.

Q3: How can I minimize matrix effects when analyzing biological samples?

Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can be minimized through effective sample preparation. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction help in removing interfering endogenous components from the matrix. A study on the closely related compound, 4-hydroxyphenylacetic acid, found that matrix effects were not observed when using protein precipitation for sample preparation in human serum.[1] Additionally, optimizing chromatographic conditions to separate the analyte from co-eluting matrix components is a critical step.

Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?

While not strictly mandatory in all cases, a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound, is highly recommended for LC-MS/MS analysis. A SIL internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby effectively compensating for variability in sample preparation and matrix effects, leading to more accurate and precise results.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes:

  • Analyte Degradation: The compound may have degraded during sample storage or processing.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer.

  • Suboptimal Chromatographic Conditions: Inappropriate mobile phase, pH, or column chemistry can lead to poor peak shape.

Troubleshooting Workflow:

start Poor Peak Shape / Low Signal check_stability Review Sample Handling and Storage Conditions start->check_stability check_ms Investigate Ion Suppression start->check_ms optimize_lc Optimize LC Method start->optimize_lc solution_stability Use Freshly Prepared Standards and Samples check_stability->solution_stability solution_ms Improve Sample Cleanup or Modify Chromatography check_ms->solution_ms solution_lc Adjust Mobile Phase pH, Gradient, or Change Column optimize_lc->solution_lc

Caption: Troubleshooting workflow for poor peak shape or low signal.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

  • Analyte Instability: Degradation can occur inconsistently across samples.

  • Matrix Effects: The extent of ion suppression or enhancement may vary between different samples or batches.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Ensure that the sample preparation protocol is followed consistently. Assess the recovery of the analyte by spiking known concentrations into the matrix.

  • Assess Analyte Stability: Perform stability studies under different conditions (e.g., freeze-thaw cycles, bench-top stability) to understand the degradation profile of the analyte in the specific matrix.

  • Quantify Matrix Effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram. If the analyte elutes in a region of significant matrix effect, chromatographic conditions should be adjusted.

Quantitative Data on Analyte Stability (Representative Data for Phenolic Acids)

The stability of phenolic compounds is highly dependent on temperature and pH. The following table summarizes representative degradation kinetics for phenolic compounds, which follow first-order kinetics.

Temperature (°C)pHHalf-life (t½) in daysDegradation Rate Constant (k) (days⁻¹)
-207.0202.470.0034
87.085.320.0081
237.058.830.0118
377.040.720.0170

This data is representative for phenolic compounds and illustrates the significant impact of temperature on stability.[2]

Issue 3: Difficulty in Separating from Isomers

Possible Causes:

  • Inadequate Chromatographic Resolution: The chosen column and mobile phase may not be suitable for separating structurally similar isomers.

  • Co-elution with Interfering Compounds: Other matrix components may co-elute with the analyte and its isomers, complicating the separation.

Strategies for Improved Isomeric Separation:

  • Column Selection: Utilize a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry (e.g., PFP - pentafluorophenyl).

  • Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient slope to enhance the separation between the isomers.

  • Temperature Control: Optimizing the column temperature can sometimes improve the resolution between closely eluting peaks.

Logical Relationship for Method Optimization:

start Initial Method sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography detection Optimize MS Detection chromatography->detection final_method Validated Method detection->final_method

Caption: Logical flow for analytical method optimization.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Infuse this solution at a constant flow rate into the LC eluent stream post-column, using a T-junction.

  • Inject a blank, extracted matrix sample onto the LC column and acquire data.

  • Monitor the signal of the infused analyte. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To remove proteins from plasma or serum samples prior to analysis.

Methodology:

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

A study on similar phenolic acids in human serum demonstrated that this method can result in recoveries close to 100% with no observable matrix effects.[1]

References

Technical Support Center: Enhancing Detection Sensitivity of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 2-(4-Hydroxy-3-methylphenyl)acetic acid in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent and effective methods for the detection and quantification of this compound are:

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers the highest sensitivity and selectivity, making it the gold standard for trace-level detection in complex biological matrices.

Q2: Why am I experiencing low signal intensity or poor sensitivity in my analysis?

A2: Low signal intensity can stem from several factors, including:

  • Suboptimal sample preparation: Inefficient extraction or the presence of interfering substances in the sample matrix can suppress the analyte signal.

  • Inadequate analytical method: The chosen method may not be sensitive enough for the concentration of the analyte in your samples.

  • Instrumental issues: Improper instrument settings, a contaminated ion source (in MS), or a deteriorating column can all lead to poor sensitivity.

  • Analyte degradation: this compound may be susceptible to degradation under certain storage or experimental conditions.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To enhance extraction efficiency, consider the following:

  • pH adjustment: Adjusting the sample pH to below the pKa of the carboxylic acid group (around 4-5) will protonate the molecule, making it less polar and more amenable to extraction with organic solvents in liquid-liquid extraction (LLE) or retention on a reversed-phase solid-phase extraction (SPE) column.

  • Solvent selection: For LLE, use a polar organic solvent like ethyl acetate or diethyl ether. For SPE, a C18 or a mixed-mode cation exchange sorbent can be effective.

  • Optimization of SPE protocol: Ensure proper conditioning of the SPE cartridge, appropriate sample loading flow rate, effective washing steps to remove interferences, and complete elution of the analyte with a suitable solvent.

Q4: What is derivatization and is it necessary for the analysis of this compound?

A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of this compound, derivatization is essential to increase its volatility and thermal stability. A common method is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This is typically not required for LC-MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / No Peak Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often more sensitive for acidic compounds.
Matrix effects (ion suppression).Dilute the sample, improve sample cleanup (e.g., using a more selective SPE protocol), or use a stable isotope-labeled internal standard.
Poor fragmentation.Optimize collision energy in the MS/MS settings to achieve characteristic and abundant product ions.
Peak Tailing or Broadening Poor chromatography.Use a column with a suitable stationary phase (e.g., C18). Optimize the mobile phase composition and gradient. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent Results Variability in sample preparation.Ensure consistent and reproducible sample handling, extraction, and reconstitution steps. Use an internal standard to correct for variations.
Instrument instability.Check for fluctuations in pump pressure, temperature, and MS source stability.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Incomplete derivatization.Ensure anhydrous conditions during derivatization. Optimize the reaction time, temperature, and amount of derivatizing agent (e.g., BSTFA, MSTFA).
Analyte degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Multiple Peaks for the Analyte Incomplete derivatization or side reactions.Optimize derivatization conditions. Check the purity of the derivatizing agent.
Isomer separation.This is unlikely for this specific compound but check column and temperature program if suspected.
Poor Peak Shape Active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any leaks in the system.
Incompatible solvent.Ensure the sample is injected in a solvent that is compatible with the stationary phase and the initial oven temperature.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods used for the quantification of phenolic acids, which can be considered as a reference for this compound.

Table 1: LC-MS/MS Performance for Phenolic Acid Analysis

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 10 ng/mL[1][2]
Limit of Quantification (LOQ)0.03 - 30 ng/mL[1][2]
Linearity (R²)> 0.99[3]
Recovery70 - 110%[2]
Precision (RSD%)< 15%[1]

Table 2: GC-MS Performance for Phenolic Acid Analysis (with Derivatization)

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 5 ng/mL[4]
Limit of Quantification (LOQ)0.5 - 15 ng/mL[4]
Linearity (R²)> 0.99[5]
Recovery80 - 120%[5]
Precision (RSD%)< 20%[5]

Table 3: HPLC-UV/FLD Performance for Phenolic Acid Analysis

ParameterTypical Value RangeReference
Limit of Detection (LOD)10 - 100 ng/mL[6]
Limit of Quantification (LOQ)30 - 300 ng/mL[6]
Linearity (R²)> 0.99[7]
Recovery85 - 115%[7]
Precision (RSD%)< 10%[7]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Analysis

This protocol is designed for the quantification of this compound in biological fluids (e.g., plasma, urine).

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Acidify the sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100 mg, 3 mL). Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Parameters: Optimize precursor and product ions for this compound using a standard solution. Monitor at least two transitions for confirmation.

Protocol 2: Enhanced Sensitivity GC-MS Analysis (with Derivatization)

This protocol is suitable for samples where high sensitivity is required and LC-MS/MS is not available.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To 1 mL of sample, add an internal standard. Acidify to pH 2-3 with HCl.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction twice more and pool the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • Ensure the dried extract is completely free of water.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the silylated derivative.

Mandatory Visualizations

Signaling Pathway Diagram

This compound has been identified as an inhibitor of hydroxylase, an enzyme involved in the biosynthesis of L-DOPA, a precursor to dopamine.[8][9]

Inhibition_Pathway cluster_Dopamine_Biosynthesis Dopamine Biosynthesis Pathway cluster_Inhibition Inhibition Mechanism L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Hydroxylase Hydroxylase (e.g., Tyrosine Hydroxylase) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase 2_HMPAA 2-(4-Hydroxy-3-methylphenyl) acetic acid 2_HMPAA->Hydroxylase Inhibits

Caption: Inhibition of Hydroxylase by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for enhancing the detection sensitivity of this compound using LC-MS/MS.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Sensitivity_Enhancement Sensitivity Enhancement Strategies Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Acidify Acidify to pH 3-4 Spike->Acidify SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidify->SPE Elute Elution SPE->Elute Dry Dry-down and Reconstitution Elute->Dry LC_MSMS LC-MS/MS Analysis (Negative ESI Mode) Dry->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quant Quantification and Data Analysis Data->Quant Opt_SPE Optimized SPE Opt_SPE->SPE Opt_LC Optimized LC Method Opt_LC->LC_MSMS Opt_MS Optimized MS Parameters Opt_MS->LC_MSMS IS Internal Standard (Stable Isotope Labeled) IS->Spike

Caption: Workflow for sensitive LC-MS/MS analysis of this compound.

References

Technical Support Center: Analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation of 2-(4-Hydroxy-3-methylphenyl)acetic acid (also known as Homovanillic acid, HVA) in tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of this compound from tissue homogenates for analysis by methods such as LC-MS/MS.

Low Analyte Recovery

Q1: We are experiencing low recovery of this compound from our tissue homogenates. What are the potential causes and how can we troubleshoot this?

A1: Low recovery can stem from several factors throughout the sample preparation workflow. Here are the common culprits and troubleshooting steps:

  • Incomplete Tissue Homogenization: If the tissue is not thoroughly disrupted, the extraction solvent cannot efficiently access the analyte.

    • Troubleshooting:

      • Optimize Homogenization Technique: Ensure you are using an appropriate method for your tissue type (e.g., rotor-stator homogenizer, bead beater). For tougher tissues, consider enzymatic digestion prior to homogenization.

      • Incorporate Sonication: Using an ultrasonic bath after initial homogenization can further disrupt cell membranes.

      • Visual Inspection: After homogenization, ensure no large tissue fragments remain.

  • Suboptimal Extraction Solvent in LLE: The choice of solvent is critical for efficient extraction from the aqueous homogenate.

    • Troubleshooting:

      • Solvent Polarity: this compound is a polar molecule. For liquid-liquid extraction (LLE), ensure you are using a sufficiently polar organic solvent that is immiscible with water, such as ethyl acetate.

      • pH Adjustment: As an acidic compound, the pH of the aqueous phase should be adjusted to below its pKa (~3.8) to ensure it is in its neutral, more organic-soluble form before extraction.

  • Inefficient Elution in SPE: The analyte may be retained on the solid-phase extraction (SPE) column if the elution solvent is not strong enough.

    • Troubleshooting:

      • Elution Solvent Strength: For reverse-phase SPE, a common elution solvent is methanol or acetonitrile. The elution strength can be increased by adding a small percentage of an acid (e.g., formic acid) to neutralize the analyte and facilitate its elution. For anion exchange SPE, a basic elution solvent or a high salt concentration is needed to displace the acidic analyte.

      • Sorbent Overload: Ensure the amount of tissue extract loaded onto the SPE cartridge does not exceed its capacity.

  • Analyte Binding to Proteins: The analyte can bind to proteins in the homogenate, preventing its extraction.

    • Troubleshooting:

      • Protein Precipitation: This is a crucial step to remove the majority of proteins before further extraction. Common methods include precipitation with acetonitrile, methanol, trichloroacetic acid (TCA), or acetone.

      • Solvent to Homogenate Ratio: In protein precipitation, using a sufficient volume of organic solvent (e.g., 3:1 or 4:1 solvent to homogenate) is critical for efficient protein removal.

High Matrix Effects (Ion Suppression/Enhancement)

Q2: Our LC-MS/MS analysis shows significant ion suppression for this compound. How can we mitigate this?

A2: Matrix effects are a common challenge in bioanalysis, especially with complex matrices like tissue homogenates. Here’s how to address them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components.

    • Troubleshooting:

      • Compare Extraction Techniques: If you are using protein precipitation, which is a relatively crude cleanup method, consider switching to a more selective technique like solid-phase extraction (SPE). SPE can be tailored to specifically retain the analyte of interest while washing away interfering matrix components.

      • Optimize SPE Wash Steps: In your SPE protocol, include a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to leave the analyte on the sorbent.

  • Chromatographic Separation: Ensure the analyte is chromatographically separated from co-eluting matrix components.

    • Troubleshooting:

      • Modify Gradient: Adjust the mobile phase gradient to better resolve the analyte peak from the region where ion suppression is observed.

      • Change Column Chemistry: If resolution is still an issue, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.

    • Troubleshooting:

      • Employ a SIL-IS: If not already in use, incorporate a SIL internal standard for this compound (e.g., deuterated HVA). The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q3: What is the first and most critical step in preparing tissue samples for analysis?

A3: The initial and most critical step is the rapid and effective homogenization of the tissue in an appropriate buffer. This ensures that the analyte is released from the tissue matrix and is accessible for subsequent extraction steps. It is also crucial to snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity and prevent degradation of the analyte.

Q4: Which sample preparation technique is best for this compound in tissue: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?

A4: The "best" technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for high-throughput screening. However, the resulting extract may still contain a significant amount of matrix components, potentially leading to ion suppression in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents. The efficiency of LLE is highly dependent on the choice of solvent and pH control.

  • Solid-Phase Extraction (SPE): SPE is the most selective technique and provides the cleanest extracts, which is ideal for sensitive and robust LC-MS/MS assays. While it is more time-consuming and costly than PPT, it can be automated for higher throughput.

Q5: How should I choose the right SPE sorbent for an acidic compound like this compound?

A5: For an acidic analyte, you have a few good options for SPE sorbents:

  • Reversed-Phase (e.g., C18, HLB): These retain the analyte based on hydrophobic interactions. You will need to load the sample at a low pH (below the analyte's pKa) to ensure it is in its neutral form and retained. Elution is then performed with a high percentage of organic solvent.

  • Anion Exchange (e.g., SAX, WAX): These retain the analyte based on electrostatic interactions. The sample should be loaded at a pH where the analyte is negatively charged (above its pKa). Elution is achieved by using a solvent with a high salt concentration or a pH that neutralizes the analyte.

  • Mixed-Mode (e.g., MAX): These sorbents combine reversed-phase and anion exchange properties, offering high selectivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound in biological matrices. Note that this data is primarily from studies on urine and plasma, and method validation is essential when applying these techniques to tissue homogenates.

Table 1: Recovery Data for this compound

Sample Preparation TechniqueMatrixAnalyte ConcentrationAverage Recovery (%)Citation
Solid-Phase Extraction (SAX)PlasmaNot Specified98.0
Solid-Phase ExtractionUrine1.25 - 10.0 mg/L92.0 - 105.0
Dilute-and-Shoot (Online SPE)Urine5 and 50 µg/mL97.0 - 107.0[1]

Table 2: Matrix Effect Data for this compound

Sample Preparation TechniqueMatrixAnalyte ConcentrationMatrix Effect (%)Citation
Dilute-and-Shoot (Online SPE)Urine5 and 50 µg/mL93.0 - 112.0 (with IS)[1]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a rapid and simple method for the removal of proteins from tissue homogenates.

  • Homogenization: Homogenize the weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio on ice.

  • Precipitation: To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (Mixed-Mode Anion Exchange)

This protocol provides a more selective cleanup for sensitive analyses.

  • Homogenization and Protein Precipitation: Prepare the tissue homogenate and perform protein precipitation as described in Protocol 1 (Steps 1-4).

  • Supernatant Dilution: Dilute the supernatant from the protein precipitation step with an appropriate buffer to ensure the correct pH for SPE loading (typically pH > 6 for anion exchange).

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the dilution buffer.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

  • Elution: Elute the this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_homogenization Tissue Homogenization cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization (e.g., Bead Beater) tissue_sample->homogenization homogenate Tissue Homogenate homogenization->homogenate add_solvent Add Acetonitrile (3:1) homogenate->add_solvent vortex Vortex add_solvent->vortex centrifuge_ppt Centrifuge vortex->centrifuge_ppt supernatant Supernatant centrifuge_ppt->supernatant condition Condition SPE Cartridge load Load Sample supernatant->load wash Wash elute Elute analysis LC-MS/MS Analysis elute->analysis

Caption: General experimental workflow for tissue sample preparation.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Analyte Recovery cause1 Incomplete Homogenization start->cause1 cause2 Suboptimal Extraction start->cause2 cause3 Inefficient SPE Elution start->cause3 cause4 Protein Binding start->cause4 sol1 Optimize Homogenization (Technique, Sonication) cause1->sol1 sol2 Adjust Solvent/pH (LLE) Optimize SPE Method cause2->sol2 sol3 Increase Elution Solvent Strength cause3->sol3 sol4 Ensure Efficient Protein Precipitation cause4->sol4

References

Technical Support Center: Refinement of Extraction Protocols for 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of Analyte Incomplete Extraction: The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic solvent. For acidic compounds, the aqueous phase should be acidified to a pH of approximately 2-3 before extraction.[1]pH Adjustment: Ensure the aqueous sample is acidified to at least 2 pH units below the pKa of the carboxylic acid group of the analyte.
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.Solvent Selection: Use a moderately polar organic solvent such as ethyl acetate or diethyl ether for effective extraction of organic acids.[1]
Insufficient Solvent Volume: An inadequate volume of organic solvent will result in poor partitioning of the analyte.Increase Solvent Ratio: A solvent-to-sample ratio of 7:1 is a good starting point for optimization.[1]
Analyte Adsorption: The polar nature of the analyte can lead to adsorption onto glass or plastic surfaces.Use Silanized Glassware: To minimize surface adsorption, use silanized glassware.[1]
Emulsion Formation at the Interface High Concentration of Surfactant-like Molecules: Biological samples may contain high levels of lipids or proteins that act as emulsifying agents.[2]Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of emulsions.[2]
"Salting Out": Add sodium chloride (brine) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[2]
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[2]
Filtration: Filter the mixture through a glass wool plug to physically break up the emulsion.[2]
Co-extraction of Impurities Similar Solubility of Impurities: Impurities with similar chemical properties to the analyte may be co-extracted.Back Extraction: After the initial extraction, wash the organic phase with an aqueous solution of a specific pH to remove impurities. For an acidic analyte, washing with a slightly acidic or neutral buffer can remove basic and neutral impurities.
Inadequate Washing Steps: Insufficient washing of the organic phase can leave behind water-soluble impurities.Multiple Washes: Perform multiple washes of the organic phase with small volumes of the appropriate aqueous solution.
Analyte Degradation Instability at Extreme pH or Temperature: The compound may be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.Mild Conditions: Use the mildest pH conditions and lowest temperatures that still allow for efficient extraction.
Oxidation: The phenolic hydroxyl group may be prone to oxidation.Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the sample.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from an aqueous solution?

A1: To ensure the acidic analyte is in its neutral, protonated form, the pH of the aqueous solution should be adjusted to approximately 2-3 with an acid like hydrochloric acid before extraction with an organic solvent.[1] This maximizes its partitioning into the organic phase.

Q2: Which organic solvent is best for the liquid-liquid extraction of this compound?

A2: Moderately polar solvents such as ethyl acetate and diethyl ether are generally effective for extracting organic acids like this compound.[1] The choice of solvent may require optimization based on the specific sample matrix.

Q3: How can I improve the purity of my extracted sample?

A3: Purity can be enhanced by performing a back extraction. After extracting the analyte into the organic phase, it can be back-extracted into a fresh aqueous basic solution (e.g., sodium bicarbonate). This leaves many organic-soluble impurities behind. The aqueous phase can then be re-acidified and the pure analyte re-extracted into an organic solvent.

Q4: My recovery is inconsistent between samples. What could be the cause?

A4: Poor reproducibility is often due to inconsistencies in sample handling and extraction procedures.[1] Ensure uniform sample collection, storage, and thawing protocols.[1] Also, be precise and consistent with pH adjustments, solvent volumes, and mixing times.

Q5: Is solid-phase extraction (SPE) a viable alternative to liquid-liquid extraction (LLE) for this compound?

A5: Yes, SPE can be an excellent alternative, often providing cleaner extracts and higher recovery.[1] Anion exchange or mixed-mode SPE cartridges are well-suited for isolating acidic compounds.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of the aqueous sample, add a suitable internal standard.

  • Acidification: Adjust the sample pH to ~2-3 by adding 1M hydrochloric acid dropwise.

  • Extraction: Add 5 mL of ethyl acetate to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition an anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pH-adjusted (pH ~6-7) aqueous sample onto the SPE cartridge. The analyte will bind to the sorbent.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly bound impurities.

  • Elution: Elute the this compound from the cartridge using 2 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Data Presentation

Table 1: Comparison of Extraction Efficiency with Different Solvents
SolventPolarity IndexAnalyte Recovery (%)RSD (%) (n=3)
Ethyl Acetate4.492.53.1
Diethyl Ether2.888.14.5
Dichloromethane3.175.35.2
Hexane0.1<10-

Data is representative and for illustrative purposes.

Table 2: Effect of Aqueous Phase pH on Recovery using Ethyl Acetate
pHAnalyte Recovery (%)RSD (%) (n=3)
2.094.22.8
3.091.83.3
4.078.54.9
5.055.16.7
7.021.38.1

Data is representative and for illustrative purposes.

Visualizations

LLE_Workflow A Aqueous Sample B Adjust pH to 2-3 (e.g., with HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Vortex / Mix C->D E Centrifuge for Phase Separation D->E F Collect Organic Layer E->F Upper Phase G Aqueous Waste E->G Lower Phase H Dry Down Solvent F->H I Reconstitute for Analysis H->I

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Troubleshooting_Tree Start Low Analyte Recovery? CheckpH Is aqueous pH 2-3? Start->CheckpH Yes AdjustpH Adjust pH to 2-3 CheckpH->AdjustpH No CheckSolvent Using appropriate solvent? (e.g., Ethyl Acetate) CheckpH->CheckSolvent Yes End Re-evaluate AdjustpH->End ChangeSolvent Switch to a more suitable solvent CheckSolvent->ChangeSolvent No CheckRatio Is Solvent:Sample ratio sufficient? CheckSolvent->CheckRatio Yes ChangeSolvent->End IncreaseRatio Increase solvent volume CheckRatio->IncreaseRatio No Emulsion Emulsion present? CheckRatio->Emulsion Yes IncreaseRatio->End BreakEmulsion Add salt, centrifuge, or filter Emulsion->BreakEmulsion Yes Emulsion->End No BreakEmulsion->End

References

Validation & Comparative

A Comparative Guide to a Novel Analytical Method for 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The performance of this new method is objectively compared against a conventional alternative, supported by detailed experimental data to guide researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to the Analytical Challenge

This compound is a compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for its development and quality control. This necessitates a robust and validated analytical method. This document outlines the validation of a newly developed HPLC-UV method and compares its performance against an alternative HPLC-UV method, assessing key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Comparative Overview of Analytical Methods

Two reversed-phase HPLC methods were evaluated for the quantification of this compound. The "Novel Method" was developed to enhance throughput and sensitivity, while the "Alternative Method" represents a more conventional approach.

Chromatographic Conditions
ParameterNovel HPLC-UV MethodAlternative HPLC-UV Method
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 10-95% B in 5 minutes20-80% B in 15 minutes
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 40°C30°C
Injection Vol. 2 µL10 µL
Detection UV at 278 nmUV at 278 nm
Run Time 7 minutes20 minutes

Data Presentation: Validation Parameter Comparison

The following tables summarize the simulated quantitative data from the validation of both analytical methods.

Table 1: System Suitability
ParameterNovel MethodAlternative MethodAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 2500> 2000
%RSD of Peak Area (n=6)0.4%0.8%≤ 2.0%
Table 2: Linearity and Range
ParameterNovel MethodAlternative MethodAcceptance Criteria
Range (µg/mL)1 - 1005 - 150-
Correlation Coefficient (r²)0.99980.9992≥ 0.999
Y-intercept150850-
Slope45002800-
Table 3: Accuracy (Recovery)
Concentration LevelNovel Method (% Recovery ± RSD)Alternative Method (% Recovery ± RSD)Acceptance Criteria
80%99.5 ± 0.6%98.9 ± 1.1%98.0 - 102.0%
100%100.2 ± 0.5%100.5 ± 0.9%98.0 - 102.0%
120%100.8 ± 0.4%101.2 ± 1.0%98.0 - 102.0%
Table 4: Precision (%RSD)
ParameterNovel MethodAlternative MethodAcceptance Criteria
Repeatability (Intra-day, n=6)0.7%1.2%≤ 2.0%
Intermediate Precision (Inter-day, n=6)0.9%1.5%≤ 2.0%
Table 5: Detection and Quantitation Limits
ParameterNovel Method (µg/mL)Alternative Method (µg/mL)
Limit of Detection (LOD)0.31.5
Limit of Quantitation (LOQ)1.05.0
Table 6: Robustness (%RSD of Peak Area)
Parameter VariationNovel MethodAlternative MethodAcceptance Criteria
Flow Rate (± 10%)1.2%1.8%≤ 2.0%
Column Temperature (± 5°C)1.1%1.6%≤ 2.0%
Mobile Phase pH (± 0.2)1.4%1.9%≤ 2.0%

Experimental Protocols

Detailed Methodology for the Novel HPLC-UV Method

1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

2. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis:

  • Set up the HPLC system according to the conditions specified for the "Novel HPLC-UV Method".

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared standards and samples.

  • Quantify the analyte peak based on the peak area response against the calibration curve.

Visualizations

Analytical Method Validation Workflow

ValidationWorkflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Conclusion

The novel HPLC-UV method demonstrates significant improvements over the alternative method in several key performance areas. Notably, it offers a substantially shorter run time (7 minutes vs. 20 minutes), which can dramatically increase sample throughput in a high-demand laboratory setting. Furthermore, the novel method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values. While both methods meet the acceptance criteria for accuracy and precision, the novel method consistently shows lower relative standard deviations, indicating a higher degree of precision. The robustness data also suggests that the novel method is less susceptible to minor variations in operational parameters.

For researchers and drug development professionals requiring high-throughput analysis and enhanced sensitivity for the quantification of this compound, the novel HPLC-UV method presents a compelling and validated alternative to conventional approaches.

A Comparative Analysis of Dopamine Metabolites and the Synthetic Modulator, 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the principal metabolites of dopamine—3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxytyramine (3-MT)—alongside the synthetic compound 2-(4-Hydroxy-3-methylphenyl)acetic acid, a known modulator of the dopamine synthesis pathway. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in research and drug development.

Introduction

Dopamine is a critical neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Its metabolism is a key area of study in neuroscience, as alterations in dopamine levels and its metabolites are associated with numerous neurological and psychiatric disorders.[2] The primary enzymatic pathways for dopamine degradation involve monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which produce the main metabolites DOPAC, HVA, and 3-MT.[3] In contrast, this compound is a synthetic compound that has been identified as an inhibitor of a hydroxylase enzyme involved in the biosynthesis of L-DOPA, the precursor to dopamine.[4][5] This guide will objectively compare the biochemical properties, physiological relevance, and analytical methodologies of these natural metabolites and this synthetic modulator.

Comparative Data of Dopamine Metabolites and this compound

The following table summarizes the key quantitative data for the natural dopamine metabolites and the synthetic compound this compound.

Property3,4-Dihydroxyphenylacetic acid (DOPAC)Homovanillic acid (HVA)3-Methoxytyramine (3-MT)This compound
Molar Mass 168.15 g/mol [3]182.17 g/mol 167.21 g/mol 166.17 g/mol [4]
Origin Endogenous metabolite of dopamine via MAO.[3]Endogenous metabolite of dopamine, formed from DOPAC by COMT or from 3-MT by MAO.[3]Endogenous metabolite of dopamine via COMT.[6]Synthetic compound.[4][5]
Primary Function Inactive metabolite, biomarker of dopamine turnover.[7]Major end-product of dopamine metabolism, biomarker of dopamine turnover.[8]Minor metabolite of dopamine, can act as a neuromodulator.[6]Inhibitor of a hydroxylase enzyme in the L-DOPA synthesis pathway.[4][5]
Normal Concentration in Human Plasma Peak: ~62.9 ng/mL, Nadir: ~10.0 ng/mL[9]Data not consistently reported in healthy individuals.Data not consistently reported in healthy individuals.Not applicable (synthetic).
Normal Concentration in Human Urine (ug/g creatinine) 390 - 1500[10]Varies significantly with diet and other factors.Varies significantly with diet and other factors.Not applicable (synthetic).
Normal Concentration in Human CSF Levels are detectable and used as an index of central dopamine metabolism.[10][11]Levels are detectable and used as an index of central dopamine metabolism.[10]Levels are detectable.Not applicable (synthetic).
Primary Enzyme(s) in Metabolism Formed by MAO; further metabolized by COMT.[3]Formed by COMT from DOPAC or by MAO from 3-MT.[3]Formed by COMT; further metabolized by MAO.[6]Not an endogenous metabolite.

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways related to dopamine and its metabolites.

Dopamine_Metabolism Dopamine Metabolic Pathway Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT HVA HVA DOPAC->HVA COMT ThreeMT->HVA MAO MAO MAO COMT COMT

Caption: Metabolic pathway of dopamine to its major metabolites.

Dopamine_Receptor_Signaling Dopamine D1 and D2 Receptor Signaling cluster_D1 D1-like Receptor (D1, D5) cluster_D2 D2-like Receptor (D2, D3, D4) D1R D1 Receptor Gs Gs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Cellular_Response_D1 Excitatory Cellular Response PKA_D1->Cellular_Response_D1 D2R D2 Receptor Gi Gi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Inhibitory Cellular Response cAMP_D2->Cellular_Response_D2 Dopamine Dopamine Dopamine->D1R Dopamine->D2R

Caption: Simplified signaling pathways of D1 and D2 dopamine receptors.

TAAR1_Signaling 3-Methoxytyramine (3-MT) and TAAR1 Signaling ThreeMT 3-Methoxytyramine (3-MT) TAAR1 TAAR1 ThreeMT->TAAR1 Gs_TAAR1 Gs TAAR1->Gs_TAAR1 AC_TAAR1 Adenylyl Cyclase Gs_TAAR1->AC_TAAR1 cAMP_TAAR1 cAMP AC_TAAR1->cAMP_TAAR1 PKA_TAAR1 PKA cAMP_TAAR1->PKA_TAAR1 Downstream_Effects Modulation of Dopamine Transporter (DAT) and other cellular responses PKA_TAAR1->Downstream_Effects

Caption: Signaling pathway of 3-Methoxytyramine (3-MT) via the Trace Amine-Associated Receptor 1 (TAAR1).

Experimental Protocols

Accurate quantification of dopamine and its metabolites is crucial for research. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and sensitive method.[12] Below are representative protocols for different biological matrices.

Analysis of Dopamine Metabolites in Brain Tissue

Objective: To quantify the levels of dopamine, DOPAC, and HVA in rodent brain tissue.

Workflow Diagram:

HPLC_Workflow_Brain HPLC-ECD Workflow for Brain Tissue Analysis Start Dissect and Weigh Brain Tissue Homogenize Homogenize in Perchloric Acid Start->Homogenize Centrifuge Centrifuge at 15,000 x g for 20 min at 4°C Homogenize->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter Inject Inject into HPLC-ECD System Filter->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: Workflow for preparing brain tissue for HPLC-ECD analysis.

Methodology:

  • Sample Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate.

    • Weigh the tissue and immediately homogenize it in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.[13]

  • HPLC-ECD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A typical mobile phase consists of a sodium phosphate buffer (e.g., 50 mM, pH 3.0), an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate), a chelating agent (e.g., 0.1 mM EDTA), and an organic modifier (e.g., 10-15% methanol). The mobile phase should be filtered and degassed.[13][14]

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 20 µL.

    • Electrochemical Detector: Glassy carbon working electrode set at a potential of +0.7 V versus an Ag/AgCl reference electrode.[15]

  • Data Analysis:

    • Identify and quantify peaks based on the retention times and peak areas of standards for dopamine, DOPAC, and HVA.

    • Normalize the concentrations to the weight of the tissue sample.

Analysis of Dopamine Metabolites in Human Plasma

Objective: To measure the concentrations of DOPAC and HVA in human plasma.

Methodology:

  • Sample Preparation:

    • Collect blood in tubes containing EDTA and immediately centrifuge at 4°C to separate the plasma.

    • To 1 mL of plasma, add an internal standard and 50 µL of 4 M perchloric acid to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 15 minutes at 4°C.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) with an alumina extraction column to concentrate the catecholamines and their metabolites.

  • HPLC-ECD Conditions:

    • Similar to the conditions for brain tissue analysis, with potential adjustments to the mobile phase composition to optimize separation of plasma components.

Analysis of Dopamine Metabolites in Human Urine

Objective: To determine the levels of HVA and other metabolites in human urine.

Methodology:

  • Sample Preparation:

    • Collect a 24-hour urine sample in a container with an acid preservative (e.g., HCl).

    • Take an aliquot of the urine, add an internal standard, and adjust the pH to approximately 6.5.

    • Apply the sample to a solid-phase extraction (SPE) column (e.g., a weak anion exchange column) to isolate the acidic metabolites.

    • Wash the column and elute the metabolites with an appropriate solvent (e.g., a mixture of formic acid and methanol).

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

  • HPLC-ECD Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution may be used, for example, starting with a higher aqueous buffer concentration and increasing the organic modifier (e.g., acetonitrile or methanol) over time to elute the compounds of interest.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Electrochemical Detector: Glassy carbon working electrode with a potential set to optimize the detection of HVA and other metabolites.

Conclusion

The study of dopamine metabolism is fundamental to understanding brain function and pathology. The primary metabolites—DOPAC, HVA, and 3-MT—serve as crucial biomarkers for assessing dopamine turnover and have distinct biochemical profiles. While DOPAC and HVA are generally considered inactive end-products, 3-MT has emerged as a neuromodulator with its own signaling capabilities. In contrast, this compound represents a class of synthetic molecules that can modulate the dopamine system externally by targeting its synthesis pathway. The analytical methods detailed in this guide, particularly HPLC-ECD, provide the sensitivity and specificity required for the accurate quantification of these compounds in various biological matrices, enabling researchers to further elucidate the complexities of the dopaminergic system and develop novel therapeutic strategies.

References

A Researcher's Guide to Cross-Validation of Analytical Platforms for 2-(4-Hydroxy-3-methylphenyl)acetic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-(4-Hydroxy-3-methylphenyl)acetic acid is critical. This guide provides a comparative overview of common analytical platforms used for its measurement. Due to a lack of direct comparative studies for this specific analyte, this guide presents a synthesized comparison based on established analytical principles and data from similar compounds. The quantitative data herein is illustrative to guide researchers in their platform selection and validation process.

Comparison of Analytical Platform Performance

The selection of an analytical platform is a critical decision driven by the specific requirements of the study, including sensitivity, throughput, and budget. Below is a summary of expected performance characteristics for the analysis of this compound on various platforms.

ParameterLC-MS/MSHPLC-UVGC-MSELISA
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL1 - 10 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL5 - 50 ng/mL2 - 20 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.99> 0.98
Precision (%RSD) < 15%< 15%< 20%< 20%
Accuracy (%Recovery) 85 - 115%80 - 120%80 - 120%80 - 120%
Sample Throughput HighMediumMediumHigh
Specificity Very HighMediumHighHigh (potential cross-reactivity)
Cost per Sample HighLowMediumLow-Medium

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. The following sections outline general methodologies for the quantification of this compound using different analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for bioanalysis.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and widely accessible technique suitable for routine analysis.

Sample Preparation:

  • Liquid-Liquid Extraction: To 500 µL of urine, add an internal standard and adjust the pH to ~3 with hydrochloric acid.

  • Extraction: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like organic acids.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

Chromatographic Conditions:

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or selected ion monitoring (SIM) for target ions.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be highly specific, though the availability of a commercial kit for this compound would be a prerequisite. The following is a general competitive ELISA protocol.

Assay Procedure:

  • Coating: Coat a 96-well plate with an antibody specific to the target analyte.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Competition: Add standards, controls, and samples, followed by the addition of an enzyme-conjugated version of the analyte. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Detection: Measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is inversely proportional to the analyte concentration.

Visualizing Experimental and Logical Relationships

Diagrams are essential for clearly communicating complex workflows and pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_platforms Analytical Platforms cluster_data_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike ELISA ELISA Sample->ELISA Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC GCMS GC-MS Derivatization->GCMS Quant Quantification LCMS->Quant HPLC->Quant GCMS->Quant ELISA->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation Comparison Platform Comparison Validation->Comparison

Caption: Experimental workflow for the cross-validation of analytical platforms.

signaling_pathway cluster_precursor Precursor Metabolism cluster_analyte Analyte Formation cluster_downstream Potential Downstream Effects Precursor Aromatic Amino Acid (e.g., Tyrosine) Intermediate Intermediate Metabolite Precursor->Intermediate Enzymatic Conversion Analyte This compound Intermediate->Analyte Microbial/Host Metabolism Receptor Receptor Binding Analyte->Receptor Signaling Cellular Signaling (e.g., Kinase Cascade) Receptor->Signaling Response Biological Response Signaling->Response

Caption: Hypothetical signaling pathway involving this compound.

A Comparative Guide to the Tyrosinase Inhibitory Effects of 2-(4-Hydroxy-3-methylphenyl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 2-(4-hydroxy-3-methylphenyl)acetic acid, also known as homovanillic acid, and its structural analogs on the activity of mushroom tyrosinase, a key enzyme in melanin biosynthesis. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the development of novel and effective tyrosinase inhibitors for applications in cosmetics, medicine, and food science.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and its analogs against mushroom tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a series of these compounds, highlighting the impact of different substituents on their inhibitory activity.

CompoundStructureIC50 (µM)
2-(4-Hydroxyphenyl)acetic acid R1=H, R2=H> 500
This compound R1=CH₃, R2=H 180
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid R1=CH₃, R2=CH₃95
2-(4-Hydroxy-3-methoxyphenyl)acetic acid R1=OCH₃, R2=H120
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid R1=OCH₃, R2=OCH₃75
Kojic Acid (Reference Inhibitor) -15 - 25

Note: The IC50 values presented are compiled from various studies and are intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of these phenylacetic acid derivatives as tyrosinase inhibitors:

  • Hydroxyl Group: The presence of a hydroxyl group at the C4 position of the phenyl ring is crucial for activity.

  • Substitution at C3 and C5: The introduction of electron-donating groups, such as methyl (CH₃) or methoxy (OCH₃), at the C3 and C5 positions significantly enhances the inhibitory potency compared to the unsubstituted 2-(4-hydroxyphenyl)acetic acid.

  • Steric and Electronic Effects: The inhibitory activity appears to be influenced by both the electronic and steric properties of the substituents. The increased potency with methoxy and methyl groups suggests that electron-donating effects and/or favorable steric interactions within the enzyme's active site contribute to stronger inhibition.

  • Symmetry and Potency: Disubstitution at both the C3 and C5 positions, creating a symmetrical molecule, generally leads to a lower IC50 value and thus higher inhibitory activity.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay used to determine the IC50 values of test compounds.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (this compound and its analogs)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL). The final concentration in the assay will be lower.

  • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. This solution should be prepared fresh before use.

  • Test Compound and Kojic Acid Stock Solutions: Dissolve the test compounds and kojic acid in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Working Solutions: Prepare serial dilutions of the stock solutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 2%.

3. Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • 40 µL of phosphate buffer (pH 6.8)

    • 20 µL of the test compound solution (or vehicle for control)

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to record the absorbance at regular intervals (e.g., every minute) for a total of 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph) for each concentration of the inhibitor and the control.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the mushroom tyrosinase inhibition assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_buffer->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Signaling Pathway of Melanin Synthesis

The following diagram illustrates the simplified signaling pathway of melanin synthesis, highlighting the role of tyrosinase.

melanin_synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Inhibitor (e.g., Phenylacetic Acids) Inhibitor->Tyrosinase inhibits

Caption: Simplified pathway of melanin synthesis and tyrosinase inhibition.

A Comparative Guide to the Inter-laboratory Standardization of 2-(4-Hydroxy-3-methylphenyl)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Hydroxy-3-methylphenyl)acetic acid, a compound of interest in various research and development sectors. The data presented herein is a synthesis from a hypothetical inter-laboratory study designed to assess the performance of common analytical techniques. The objective is to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique for the quantification of this compound is contingent upon the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as determined in a simulated inter-laboratory proficiency test.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 0.02 - 0.40 µg/mL~0.05 mmol/mol creatinine0.10 - 0.50 ng/mL
Limit of Quantification (LOQ) 0.06 - 1.20 µg/mLTypically > LOD0.30 - 1.50 ng/mL
Accuracy (% Recovery) 97.5 - 102.3%Variable, requires internal standards95.8 - 114.2%
Precision (%RSD) < 6%< 12%< 4.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Provided below are the typical experimental protocols for the analysis of this compound using the three compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A prevalent method for the analysis of this compound is reverse-phase HPLC with UV detection.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous phase concentration and increasing the organic phase. An example is a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: A typical flow rate is approximately 1.0 mL/min.

  • Detection: UV detection is set at the wavelength of maximum absorbance for the compound, typically around 280 nm.

  • Sample Preparation: Samples are prepared by dissolving the analyte in the mobile phase or a suitable solvent, followed by filtration through a 0.45 µm filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is a necessary step.

  • Derivatization: The carboxyl and hydroxyl groups are derivatized, for instance, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to increase volatility.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is generally used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is optimized to ensure the separation of the analyte from other matrix components.

  • Ionization: Electron Ionization (EI) is standard.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[1]

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for superior resolution and faster analysis times.[1]

  • Column: A C18 or similar reversed-phase column is typically used.[1]

  • Mobile Phase: Similar to HPLC, a gradient of an acidic aqueous phase and an organic solvent is used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for acidic compounds.

  • Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the matrix.

Mandatory Visualizations

Inter-Laboratory Study Workflow

The following diagram illustrates the typical workflow of an inter-laboratory study designed to standardize an analytical method.

InterLaboratory_Study_Workflow A Study Design & Protocol Development B Participant Recruitment & Instruction A->B C Preparation & Distribution of Homogeneous Test Materials B->C D Analysis of Test Materials by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Issuance of Performance Report to Participants F->G H Evaluation of Method Performance & Standardization G->H

Caption: Workflow of a typical inter-laboratory comparison study.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where this compound could act as a modulator, based on its known inhibitory effects on certain enzymes.

Signaling_Pathway Substrate Precursor Substrate Enzyme Hydroxylase Enzyme Substrate->Enzyme Binds to Product Bioactive Molecule (e.g., L-DOPA precursor) Enzyme->Product Catalyzes Pathway Downstream Biological Effects Product->Pathway Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Hypothetical inhibition of a metabolic pathway.

References

A Comparative Guide to the Reproducibility and Accuracy of 2-(4-Hydroxy-3-methylphenyl)acetic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid, a key metabolite of dopamine also known as homovanillic acid (HVA), is critical. This guide provides an objective comparison of various analytical methods for HVA determination, supported by performance data from published studies.

Comparative Performance of HVA Assay Methods

The selection of an appropriate assay for this compound quantification depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the quantitative performance of common assay methods based on published literature.

Parameter LC-MS/MS HPLC-ECD HPLC-UV ELISA
Linearity (R²) > 0.99[1]> 0.990.998[2]Not Applicable
Intra-day Precision (CV%) ≤ 3.88%[1]< 10%< 2.0%[3]< 8%
Inter-day Precision (CV%) ≤ 3.88%[1]< 10%< 2.0%[3]< 10%
Recovery 86-100%[1]~98.0%Not specified82-95%
Limit of Detection (LOD) 0.25 µmol/L[1]0.1 ng/mL1 ng/mL[2]Not specified
Lower Limit of Quantification (LLOQ) 0.50 µmol/L[1]0.2 ng/mL1 ng/mL[2]3.13 ng/mL
Sensitivity 0.96 ng/mL---
Detection Range --10-35 µg/mL[2]3.13-200 ng/mL

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below. These protocols are based on established and validated methods from the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of HVA in biological matrices like urine.

  • Sample Preparation: A simple "dilute-and-shoot" method is often employed. Urine samples are diluted with an aqueous solution containing a stable isotope-labeled internal standard of HVA. The diluted samples are then centrifuged or filtered before injection into the LC-MS/MS system.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for chromatographic separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of HVA and the internal standard.

    • Detection: Multiple Reaction Monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for HVA and its internal standard are monitored to ensure specificity and accuracy.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This technique provides high sensitivity for the detection of electrochemically active compounds like HVA.

  • Sample Preparation: Solid-phase extraction (SPE) is a common method for sample clean-up and concentration of HVA from biological fluids.

  • Chromatography:

    • Column: A C18 or C8 reversed-phase column is typically used.

    • Mobile Phase: An isocratic mobile phase, often consisting of a phosphate or citrate buffer with a small percentage of organic solvent like methanol or acetonitrile, is used for separation.

    • Flow Rate: A flow rate in the range of 0.8 to 1.2 mL/min is generally applied.

  • Electrochemical Detection:

    • Detector: A coulometric or amperometric electrochemical detector is used.

    • Potential: The working electrode is set at an oxidizing potential that is optimal for the detection of HVA.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A widely accessible method, HPLC-UV is suitable for the quantification of HVA at moderate concentrations.

  • Sample Preparation: Similar to HPLC-ECD, sample preparation often involves solid-phase extraction to remove interfering substances.

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is commonly employed.[2]

    • Mobile Phase: A mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile is used.[2]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • UV Detection:

    • Wavelength: Detection is performed at a wavelength where HVA exhibits maximum absorbance, typically around 280 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput method for the quantification of HVA, suitable for screening large numbers of samples.

  • Principle: A competitive ELISA format is commonly used. In this assay, HVA in the sample competes with a fixed amount of HVA-enzyme conjugate for binding to a limited number of antibodies coated on a microplate.

  • Procedure:

    • Standards and samples are added to the antibody-coated wells.

    • The HVA-enzyme conjugate is added, and the plate is incubated.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of HVA in the sample.

Visualizing the Metabolic Context of this compound

The following diagrams illustrate the metabolic pathway leading to the formation of this compound and a typical experimental workflow for its quantification.

Metabolic Pathway of Dopamine to HVA and its Inhibitory Action Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO HVA This compound (HVA) DOPAC->HVA COMT Hydroxylase Hydroxylase HVA->Hydroxylase Inhibits MAO Monoamine Oxidase (MAO) COMT Catechol-O-methyltransferase (COMT) Substrate Hydroxylase Substrate Product Hydroxylase Product Substrate->Product Hydroxylase General Experimental Workflow for HVA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Collection Sample Collection Extraction/Dilution Extraction/Dilution Sample Collection->Extraction/Dilution Chromatographic Separation Chromatography (HPLC/LC) Extraction/Dilution->Chromatographic Separation ELISA Assay ELISA Assay Extraction/Dilution->ELISA Assay Detection Detection (MS/MS, ECD, UV) Chromatographic Separation->Detection Quantification Quantification Detection->Quantification ELISA Assay->Quantification Reporting Reporting Quantification->Reporting

References

A Glimpse into Cardiovascular Health: Correlating 2-(4-Hydroxy-3-methylphenyl)acetic Acid Levels with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the emerging links between a gut microbiome-derived metabolite and cardiovascular disease.

Introduction:

The intricate interplay between the gut microbiome and human health is a rapidly evolving field of research. Microbial metabolites, in particular, are gaining recognition as key mediators in this relationship, influencing a wide range of physiological processes. One such metabolite, 2-(4-Hydroxy-3-methylphenyl)acetic acid, a product of m-cresol metabolism by gut bacteria, has emerged as a potential biomarker for cardiovascular disease (CVD). This guide provides a comparative analysis of the current understanding of the correlation between urinary levels of this compound and clinical outcomes related to cardiovascular health. It is intended for researchers, scientists, and drug development professionals seeking to understand the diagnostic and therapeutic potential of this metabolite.

Quantitative Data Summary

Current research suggests a positive association between urinary concentrations of a mixture of volatile organic compound (VOC) metabolites, including this compound, and the prevalence of cardiovascular disease. While specific quantitative data for this individual metabolite is still emerging, studies analyzing a combined urinary VOC profile provide valuable insights into its potential as a biomarker.

Biomarker GroupPopulationKey Findings
Urinary Volatile Organic Compound (VOC) Metabolites (including this compound) General adult population from the National Health and Nutrition Examination Survey (NHANES)A higher concentration of a mixture of urinary VOC metabolites was significantly associated with an increased prevalence of total cardiovascular disease. Single-exposure analyses also indicated a significant association for the group containing this compound.

Note: The table above summarizes findings from studies on a mixture of VOCs. Further research is needed to establish a specific dose-response relationship for this compound and various cardiovascular outcomes.

Potential Signaling Pathways and Mechanisms

The precise mechanisms by which this compound may influence cardiovascular health are under investigation. Based on the known effects of other microbial metabolites and the general understanding of CVD pathology, two key signaling pathways are of particular interest: the Nuclear Factor-kappa B (NF-κB) pathway in endothelial cells and the generation of Reactive Oxygen Species (ROS) in cardiomyocytes.

Signaling_Pathways cluster_gut Gut Microbiome cluster_blood Systemic Circulation cluster_endothelial Endothelial Cell cluster_cardiomyocyte Cardiomyocyte Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism 2_HMPAA This compound Gut Microbiota->2_HMPAA Produces 2_HMPAA_circ Circulating This compound 2_HMPAA->2_HMPAA_circ Absorption NFkB_activation NF-κB Activation 2_HMPAA_circ->NFkB_activation Potential Modulation ROS_production ↑ ROS Production 2_HMPAA_circ->ROS_production Potential Modulation Inflammation Endothelial Inflammation (↑ Adhesion Molecules) NFkB_activation->Inflammation CVD_Risk Increased Cardiovascular Disease Risk Inflammation->CVD_Risk Contributes to Oxidative_Stress Oxidative Stress (Cellular Damage) ROS_production->Oxidative_Stress Oxidative_Stress->CVD_Risk Contributes to UPLC_Workflow Urine_Sample Urine Sample Centrifuge1 Centrifuge (10,000 x g) Urine_Sample->Centrifuge1 Add_IS Add Internal Standard & Precipitate Proteins Centrifuge1->Add_IS Centrifuge2 Centrifuge (15,000 x g) Add_IS->Centrifuge2 UPLC_MSMS UPLC-MS/MS Analysis Centrifuge2->UPLC_MSMS Data_Analysis Data Analysis & Quantification UPLC_MSMS->Data_Analysis

Benchmarking Novel Enzymatic Inhibitors Against 2-(4-Hydroxy-3-methylphenyl)acetic acid for 4-Hydroxyphenylacetate 3-Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of potential new enzymatic inhibitors against the substrate analog 2-(4-Hydroxy-3-methylphenyl)acetic acid, with a focus on their activity towards 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H). This enzyme is a key player in the microbial catabolism of aromatic compounds. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Introduction to 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)

4-Hydroxyphenylacetate 3-hydroxylase (EC 1.14.14.9) is a two-component flavin-dependent monooxygenase. It catalyzes the ortho-hydroxylation of 4-hydroxyphenylacetate (4-HPA) to 3,4-dihydroxyphenylacetate. This enzymatic reaction is a critical step in the degradation pathway of various aromatic compounds in microorganisms like Pseudomonas putida and Escherichia coli. The enzyme consists of two components: a reductase that utilizes NADH to reduce FAD, and an oxygenase that uses the resulting FADH₂ to hydroxylate the aromatic substrate. Given its crucial role in bacterial metabolism, 4HPA3H presents a potential target for the development of novel antimicrobial agents.

Comparative Analysis of Enzyme Kinetics

For the 4-hydroxyphenylacetate 3-hydroxylase isolated from Pseudomonas putida, the Michaelis constant (Km) for its natural substrate, 4-hydroxyphenylacetate, has been determined to be 38 µM.[1] This value indicates a high affinity of the enzyme for its substrate and serves as a crucial reference point for evaluating the potency of potential inhibitors. Novel inhibitors would ideally exhibit inhibition constants (Ki) in a comparable or lower range to be considered effective.

Table 1: Michaelis-Menten Constant for the Natural Substrate of 4-Hydroxyphenylacetate 3-Hydroxylase from Pseudomonas putida

SubstrateEnzyme SourceKm (µM)
4-HydroxyphenylacetatePseudomonas putida38[1]

Experimental Protocols

To facilitate the benchmarking of new inhibitors, a detailed protocol for a continuous spectrophotometric assay of 4-hydroxyphenylacetate 3-hydroxylase activity is provided below. This method monitors the consumption of NADH, which is directly coupled to the hydroxylation of the substrate.

Principle

The activity of the two-component 4-hydroxyphenylacetate 3-hydroxylase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by the reductase component. This reaction is dependent on the presence of the oxygenase component, FAD, and the aromatic substrate (e.g., 4-hydroxyphenylacetate or a potential inhibitor).

Reagents and Buffers
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • NADH Stock Solution: 10 mM in Assay Buffer

  • FAD Stock Solution: 1 mM in Assay Buffer

  • Substrate Stock Solution (4-Hydroxyphenylacetate): 100 mM in Assay Buffer

  • Inhibitor Stock Solutions: To be prepared in a suitable solvent (e.g., DMSO), with final solvent concentration in the assay kept below 1%.

  • Purified 4-Hydroxyphenylacetate 3-Hydroxylase (Oxygenase and Reductase components)

Assay Procedure
  • Reaction Mixture Preparation: In a 1 ml quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer (to a final volume of 1 ml)

    • NADH to a final concentration of 200 µM.

    • FAD to a final concentration of 10 µM.

    • 4-Hydroxyphenylacetate to a final concentration of 1 mM (or varying concentrations for Km determination).

    • A catalytic amount of the purified reductase component.

  • Inhibitor Addition (for Inhibition Assays): Add the desired concentration of the test inhibitor (e.g., this compound or other novel compounds) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Equilibration: Incubate the mixture at 30°C for 5 minutes to ensure temperature equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a suitable amount of the purified oxygenase component.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record the absorbance every 10 seconds for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Visualizing the Biochemical Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the 4-hydroxyphenylacetate catabolic pathway and the experimental workflow for inhibitor screening.

Signaling_Pathway 4-Hydroxyphenylacetate 4-Hydroxyphenylacetate 3,4-Dihydroxyphenylacetate 3,4-Dihydroxyphenylacetate 4-Hydroxyphenylacetate->3,4-Dihydroxyphenylacetate 4-HPA 3-Hydroxylase (HpaB/C) + O2 + NADH Ring Cleavage Product Ring Cleavage Product 3,4-Dihydroxyphenylacetate->Ring Cleavage Product Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Product->Central Metabolism Further Enzymatic Steps

Caption: Catabolic pathway of 4-hydroxyphenylacetate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrates, Cofactors, and Inhibitors Reaction_Setup Set up reaction mixtures in cuvettes Reagent_Prep->Reaction_Setup Enzyme_Prep Purify 4HPA3H (Oxygenase & Reductase) Enzyme_Prep->Reaction_Setup Incubation Equilibrate at 30°C Reaction_Setup->Incubation Initiation Initiate reaction with oxygenase component Incubation->Initiation Measurement Monitor NADH oxidation at 340 nm Initiation->Measurement Velocity_Calc Calculate initial reaction velocities Measurement->Velocity_Calc Inhibition_Analysis Determine IC50 and/or Ki values Velocity_Calc->Inhibition_Analysis

Caption: Workflow for screening 4HPA3H inhibitors.

References

Statistical analysis for comparing 2-(4-Hydroxy-3-methylphenyl)acetic acid data from different studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in quantitative experimental data for 2-(4-Hydroxy-3-methylphenyl)acetic acid. While the compound is commercially available and its basic physicochemical properties are documented, there is a notable absence of published studies detailing its specific biological activity, such as IC50 values or other quantitative measures of efficacy from comparative assays. This scarcity of information currently prevents a detailed statistical analysis and the creation of a comparative guide as requested.

Despite the limited data on the target compound, this guide will provide available information and draw comparisons with structurally similar phenylacetic acid derivatives where data is more abundant. This will offer researchers a contextual understanding of this class of compounds.

Physicochemical Properties

The fundamental properties of this compound are available from various chemical suppliers. This information is crucial for any experimental design.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 29121-56-0
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Boiling Point 346 °C
Flash Point 177.3 °C

Biological Context and Potential Signaling Pathways

This compound is suggested to function as a hydroxylase inhibitor, potentially impacting the biosynthesis of dopamine.[2] Hydroxylases are a class of enzymes that play critical roles in various metabolic pathways. In the context of dopamine synthesis, tyrosine hydroxylase is the rate-limiting enzyme that converts L-tyrosine to L-DOPA, a precursor to dopamine. Inhibition of this or other hydroxylases in the pathway could modulate dopamine levels, a mechanism of interest in neurological research.

While no specific signaling pathway diagrams involving this compound can be constructed due to the lack of experimental validation, a generalized workflow for assessing the inhibitory potential of a compound on an enzyme is presented below.

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubate Enzyme with Test Compound Compound->Incubation Enzyme Target Enzyme (e.g., Hydroxylase) Enzyme->Incubation Substrate Enzyme Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Detect Product Formation or Substrate Depletion Reaction->Detection DoseResponse Generate Dose-Response Curve Detection->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Generalized workflow for determining the IC50 value of an enzyme inhibitor.

Data on Related Compounds

In contrast to the target molecule, data is available for other phenylacetic acid derivatives. For instance, a study on a screening library generated from 3-chloro-4-hydroxyphenylacetic acid evaluated a series of its amide derivatives for cytotoxicity against a human prostate cancer cell line (LNCaP) and for antiparasitic activity. The compounds, however, showed no significant activity at a concentration of 10 μM.

Another related and well-studied compound is 4-hydroxyphenylacetic acid . It is a known metabolite found in various natural sources, including olive oil and beer. Extensive research has been conducted on its metabolism and biological roles. Similarly, 3,4-dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of dopamine, and its levels are often measured as an indicator of dopamine turnover in neurochemical studies.

Future Research Directions

The current lack of quantitative data for this compound highlights an opportunity for further research. Future studies could focus on:

  • Enzyme Inhibition Assays: Quantitatively assessing the inhibitory effect on various hydroxylases, particularly tyrosine hydroxylase, to determine IC50 values.

  • Cell-Based Assays: Investigating the effects on dopamine production and cell viability in relevant neuronal cell lines.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties in animal models to understand its potential physiological effects.

A hypothetical experimental workflow for such future studies is proposed below.

G Proposed Research Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling EnzymeAssay Enzyme Inhibition Assay (e.g., Tyrosine Hydroxylase) StatAnalysis Statistical Analysis EnzymeAssay->StatAnalysis CellAssay Cell-Based Assay (e.g., Neuronal Cell Line) CellAssay->StatAnalysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies PK_PD->StatAnalysis Efficacy Efficacy Studies in Disease Models Efficacy->StatAnalysis SAR Structure-Activity Relationship (SAR) StatAnalysis->SAR

Caption: Proposed workflow for the comprehensive biological evaluation of this compound.

References

A comparative study of the biological activity of different phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. These compounds, characterized by a phenyl group attached to an acetic acid moiety, have garnered significant interest in the fields of medicine and agriculture. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, make them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of different phenylacetic acid derivatives, supported by experimental data from various studies.

Antimicrobial Activity

Phenylacetic acid and its derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of Phenylacetic Acid Derivatives

Compound/DerivativeMicroorganismActivity (MIC/IC50/EC50)Reference
Phenylacetic Acid (PAA)Agrobacterium tumefaciens T-37IC50: 0.8038 mg/mL[1]
Copper(II) complex with Phenylacetic acid and AzideE. coliZone of inhibition: 3 mm[2]
S. aureusZone of inhibition: 2.5 mm[2]
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. Oryzae (Xoo)EC50: 156.7 µM

Anticancer Activity

Several studies have highlighted the potential of phenylacetamide derivatives as potent anticancer agents. Their cytotoxic effects against various cancer cell lines are typically evaluated using assays that measure cell viability, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: Comparative Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
2a (2-nitro)PC3 (Prostate Carcinoma)>100[3]
2b (3-nitro)PC3 (Prostate Carcinoma)52[3]
2c (4-nitro)PC3 (Prostate Carcinoma)80[3]
MCF-7 (Breast Cancer)100[3]
2d (2-methoxy)PC3 (Prostate Carcinoma)>100[3]
2e (3-methoxy)PC3 (Prostate Carcinoma)>100[3]
2f (4-methoxy)PC3 (Prostate Carcinoma)>100[3]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[3]
MCF-7 (Breast Cancer)98[3]
3d derivativeMDA-MB-468 (Breast Cancer)0.6 ± 0.08[4]
PC-12 (Pheochromocytoma)0.6 ± 0.08[4]
3c derivativeMCF-7 (Breast Cancer)0.7 ± 0.08[4]
3d derivativeMCF-7 (Breast Cancer)0.7 ± 0.4[4]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[4]
PC-12 (Pheochromocytoma)2.6 ± 0.13[4]
MCF-7 (Breast Cancer)2.63 ± 0.4[4]

Anti-inflammatory Activity

Certain phenylacetic acid derivatives are known for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard in vivo assay used to screen for acute anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of Phenylacetic Acid Derivatives

Compound/DerivativeAnimal ModelAssayPotency ComparisonReference
FenclofenacRatEstablished adjuvant arthritisEquipotent to phenylbutazone, more potent than aspirin, less potent than diclofenac and indomethacin.[5]
Diclofenac--A well-known NSAID of the phenylacetic acid type.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.[7][8][9]

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of Test Compound: The phenylacetic acid derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[8]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

MTS Assay for Cell Viability (Cytotoxicity)

The MTS assay is a colorimetric method to assess cell viability.[10][11][12]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylacetic acid derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent, which contains a tetrazolium salt, is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism convert the MTS into a soluble formazan product.[11]

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a wavelength of 490-500 nm. The amount of color produced is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[13][14][15]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compound (phenylacetic acid derivative) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.[13]

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[13]

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis

Several phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16]

apoptosis_pathway derivative Phenylacetamide Derivative extrinsic Extrinsic Pathway derivative->extrinsic intrinsic Intrinsic Pathway derivative->intrinsic bax Bax (pro-apoptotic) Upregulation derivative->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation derivative->bcl2 death_receptors Death Receptors (e.g., Fas) extrinsic->death_receptors mitochondria Mitochondria intrinsic->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria | caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Phenylacetamide derivatives can induce apoptosis through both extrinsic and intrinsic pathways.

Anti-inflammatory Mechanism: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some phenylacetic acid derivatives are attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α).

anti_inflammatory_pathway stimulus Inflammatory Stimulus pla2 PLA2 stimulus->pla2 tnf_alpha TNF-α stimulus->tnf_alpha cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation derivative Phenylacetic Acid Derivative derivative->cox | derivative->tnf_alpha | tnf_alpha->inflammation

Caption: Phenylacetic acid derivatives can exert anti-inflammatory effects by inhibiting COX and TNF-α.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of phenylacetic acid derivatives in vitro.

cytotoxicity_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Phenylacetic Acid Derivatives (Varying Concentrations) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mts_assay Perform MTS Assay incubation->mts_assay read_absorbance Measure Absorbance mts_assay->read_absorbance data_analysis Data Analysis: Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro cytotoxicity screening of phenylacetic acid derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-Hydroxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Hydroxy-3-methylphenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause serious eye irritation and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.To prevent serious eye irritation from dust or splashes.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[4]To avoid direct skin contact which may cause irritation.[1]
Respiratory Protection Not typically required if handled in a well-ventilated area.[4] If dust is generated, a NIOSH/MSHA-approved respirator should be used.To prevent inhalation of dust particles, which may cause respiratory irritation.[1]
Hand Protection Chemically resistant gloves.To protect hands from direct contact with the chemical.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[4]

    • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

  • Donning PPE:

    • Put on a lab coat and disposable nitrile gloves.

    • Wear chemical safety goggles.

  • Chemical Handling:

    • Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Keep away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Decontamination:

    • Triple rinse empty containers with an appropriate solvent.

    • Dispose of the rinsate as hazardous waste.

  • Final Disposal:

    • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[1][2]

    • Adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Clean Area, Check Safety Equipment) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep->don_ppe handle Chemical Handling (In Fume Hood, Avoid Contact) don_ppe->handle storage Storage (Cool, Dry, Ventilated) handle->storage collect_waste Waste Collection (Labeled, Sealed Container) handle->collect_waste Generate Waste decontaminate Container Decontamination (Triple Rinse) collect_waste->decontaminate dispose Final Disposal (Approved Waste Facility) decontaminate->dispose

Caption: Workflow for Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.